Acetaminophen-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
N-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,7+1,8+1 |
InChI Key |
RZVAJINKPMORJF-CLQMYPOBSA-N |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acetaminophen-13C6: Core Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Acetaminophen-13C6, a stable isotope-labeled version of the widely used analgesic and antipyretic drug, acetaminophen. The inclusion of six carbon-13 atoms in the benzene ring makes it an invaluable tool in pharmacokinetic studies, drug metabolism research, and as an internal standard for mass spectrometry-based quantification.
Physical and Chemical Properties
This compound shares many properties with its unlabeled counterpart, but its increased molecular weight due to the carbon-13 isotopes is a key distinguishing feature. The following table summarizes its key physical and chemical data.
| Property | Value | Source |
| IUPAC Name | N-(4-hydroxyphenyl-1,2,3,4,5,6-13C6)acetamide | N/A |
| Synonyms | Paracetamol-13C6, 4-Acetamidophenol-13C6, 4'-Hydroxyacetanilide-13C6 | [1] |
| Molecular Formula | C₂¹³C₆H₉NO₂ | [2] |
| Molecular Weight | 157.12 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Isotopic Purity | ≥98 atom % ¹³C | [2][3] |
| Chemical Purity | ≥98% (CP) | [2][3] |
| Melting Point | 168-172 °C (for unlabeled acetaminophen) | [4][5] |
| Boiling Point | ~273 °C (rough estimate for unlabeled acetaminophen) | [4][5] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6] Very slightly soluble in cold water, but more soluble in hot water.[7][8] | N/A |
| Storage Temperature | -20°C | [2][3] |
| SMILES String | N([13c]1[13cH][13cH]--INVALID-LINK--O)C(=O)C | [2] |
| InChI Key | RZVAJINKPMORJF-CLQMYPOBSA-N | [2] |
Experimental Protocols
The methodologies for the synthesis and analysis of this compound are analogous to those for unlabeled acetaminophen. The key difference in synthesis is the use of a 13C-labeled precursor.
2.1. General Synthesis of Acetaminophen
The synthesis of acetaminophen involves the acetylation of the amine group of p-aminophenol.[9][10][11] For this compound, p-aminophenol-(ring-13C6) would be the starting material.
Materials:
-
p-aminophenol-(ring-13C6)
-
Acetic anhydride[10]
-
Water
-
Concentrated Hydrochloric Acid (optional, for solubilization)[9][12]
-
Ice bath
Procedure:
-
Dissolve p-aminophenol-(ring-13C6) in water. Gentle warming or the addition of a few drops of concentrated hydrochloric acid can aid in dissolution.[9][12]
-
If the solution is colored, add a small amount of decolorizing charcoal, heat the mixture, and then filter to remove the charcoal.[9][12]
-
If acid was used, neutralize the solution with a buffer like sodium acetate.[9][12]
-
Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic.[10]
-
Continue stirring the reaction mixture, gently heating if necessary, for about 10-15 minutes to ensure the reaction goes to completion.[9][11]
-
Cool the reaction mixture in an ice bath to induce crystallization of the crude this compound.[9]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.[12]
-
The crude product can be further purified by recrystallization from a hot water/methanol mixture.[11]
2.2. Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity and concentration of acetaminophen in various samples.[13]
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 column (e.g., X-Bridge C18).[13]
Mobile Phase (example):
-
A gradient of a mass spectrometry compatible mobile phase, such as a mixture of water with a small amount of formic acid and an organic solvent like acetonitrile.[13]
Procedure:
-
Prepare a standard solution of this compound of a known concentration in the mobile phase or a suitable solvent.
-
Prepare the sample solution by dissolving the test material in the same solvent.
-
Inject both the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound using the UV detector, typically at a wavelength of around 249 nm.[6]
-
The retention time of the peak in the sample chromatogram should match that of the standard. Purity can be assessed by the peak area percentage.
Visualizations
3.1. Experimental Workflow: Synthesis of this compound
3.2. Metabolic Pathway of Acetaminophen
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation. The latter pathway can lead to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[14][15][16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetaminophen-(ring-13C6) ≥98 atom % 13C, ≥98% (CP) [sigmaaldrich.com]
- 3. Acetaminophen-(ring-13C6) ≥98 atom % 13C, ≥98% (CP) [sigmaaldrich.com]
- 4. 103-90-2 CAS MSDS (Acetaminophen) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Acetaminophen | 103-90-2 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atc.io [atc.io]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. rene.souty.free.fr [rene.souty.free.fr]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. emergingstandards.usp.org [emergingstandards.usp.org]
- 14. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. SMPDB [smpdb.ca]
- 17. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Stability of Acetaminophen-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Acetaminophen-¹³C₆, a critical isotopically labeled compound used in pharmaceutical research. This document details the specifications for purity, outlines experimental protocols for its assessment, and discusses the stability profile of the molecule.
Isotopic and Chemical Purity
The utility of Acetaminophen-¹³C₆ as an internal standard or tracer in metabolic studies is directly dependent on its isotopic enrichment and chemical purity. Commercially available Acetaminophen-¹³C₆ typically adheres to stringent quality specifications.
Quantitative Purity Data
The following table summarizes the typical purity specifications for Acetaminophen-¹³C₆ based on information from leading suppliers.
| Parameter | Specification | Analytical Method |
| Isotopic Purity | ||
| ¹³C Enrichment | ≥98 atom % ¹³C[1] | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | ||
| Assay (CP) | ≥98%[1] | HPLC, LC-MS/MS |
| Individual Impurities | Typically ≤0.1% | HPLC, LC-MS/MS |
| Total Impurities | Typically ≤0.5% | HPLC, LC-MS/MS |
Experimental Protocols for Purity Assessment
Accurate determination of isotopic and chemical purity is essential. The following sections detail the methodologies for these crucial analyses.
Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the atom percent of ¹³C in Acetaminophen-¹³C₆.
Methodology: High-resolution mass spectrometry (HRMS) is a primary technique for assessing isotopic enrichment.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Liquid chromatography system for sample introduction.
Procedure:
-
Sample Preparation: Prepare a dilute solution of Acetaminophen-¹³C₆ in a suitable solvent (e.g., methanol/water).
-
Instrument Calibration: Calibrate the mass spectrometer using a standard with known mass-to-charge (m/z) ratios to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum in the appropriate mass range for acetaminophen (unlabeled M+H⁺ ≈ 152.07, ¹³C₆ labeled M+H⁺ ≈ 158.09).
-
Data Analysis:
-
Identify the ion corresponding to the unlabeled acetaminophen ([M]) and the fully labeled Acetaminophen-¹³C₆ ([M+6]).
-
Measure the intensities of the isotopic peaks.
-
Calculate the isotopic enrichment using the following formula:
-
Corrections for the natural abundance of ¹³C in the unlabeled portion of the molecule and other isotopes should be applied for precise quantification.
-
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of Acetaminophen-¹³C₆ and identify any impurities.
Methodology: A stability-indicating reversed-phase HPLC method with UV detection is commonly employed.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of Acetaminophen-¹³C₆ of known concentration.
-
Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for tailing factor, theoretical plates, and reproducibility of retention time and peak area).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis:
-
Calculate the percentage purity of Acetaminophen-¹³C₆ by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
-
Identify and quantify any impurity peaks based on their relative retention times and peak areas.
-
Stability of Acetaminophen-¹³C₆
The stability of an isotopically labeled standard is crucial for its long-term use and for ensuring the accuracy of experimental results. Stability studies are performed to understand how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Stability-Indicating Method and Forced Degradation Studies
A validated stability-indicating analytical method is essential to separate the intact drug from its potential degradation products. Forced degradation studies are conducted to generate these degradation products and to demonstrate the specificity of the analytical method.
Forced Degradation Conditions for Acetaminophen:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 100°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and fluorescent light for an extended period.
Long-Term and Accelerated Stability
While specific, publicly available long-term and accelerated stability data for Acetaminophen-¹³C₆ is limited, the stability profile is expected to be very similar to that of unlabeled acetaminophen due to the stable nature of the ¹³C isotope. The primary degradation pathway involves the hydrolysis of the amide bond to form p-aminophenol-¹³C₆.
Recommended Storage Conditions:
-
Long-Term: -20°C, protected from light and moisture.
-
Short-Term (during use): 2-8°C, protected from light.
The following table provides an illustrative summary of potential stability data based on typical protocols for pharmaceutical compounds.
| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) |
| Long-Term (-20°C ± 5°C) | 0 Months | White to off-white powder | 99.8 | 0.2 |
| 12 Months | Conforms | 99.5 | 0.5 | |
| 24 Months | Conforms | 99.2 | 0.8 | |
| Accelerated (40°C ± 2°C / 75% RH ± 5% RH) | 0 Months | White to off-white powder | 99.8 | 0.2 |
| 3 Months | Conforms | 98.5 | 1.5 | |
| 6 Months | Conforms | 97.8 | 2.2 |
Note: This data is illustrative and should be confirmed by a formal stability study.
Visualizations
Experimental Workflow for Purity and Stability Assessment
The following diagram illustrates a typical workflow for the comprehensive analysis of Acetaminophen-¹³C₆.
Caption: Workflow for Purity and Stability Testing of Acetaminophen-¹³C₆.
Metabolic Pathway of Acetaminophen
Acetaminophen-¹³C₆ follows the same metabolic pathways as its unlabeled counterpart. The major routes of metabolism occur in the liver.
Caption: Major Metabolic Pathways of Acetaminophen in the Liver.
References
A Technical Comparison of Acetaminophen and Acetaminophen-13C6 for Researchers
This guide provides an in-depth technical comparison between Acetaminophen and its stable isotope-labeled counterpart, Acetaminophen-13C6. It is designed for researchers, scientists, and drug development professionals who utilize these compounds in their work.
Core Distinctions: Structure and Mass
The fundamental difference between Acetaminophen and this compound lies in their isotopic composition. This compound is a synthetic version of Acetaminophen where six carbon-12 atoms (¹²C) in the benzene ring are replaced with the heavier, non-radioactive carbon-13 isotope (¹³C).[1] This substitution results in a predictable mass shift without altering the chemical properties or biological activity of the molecule.[2]
This isotopic labeling is the cornerstone of its primary application as an internal standard in quantitative mass spectrometry-based assays.[2] The increased mass allows the instrument to distinguish between the naturally occurring analyte (Acetaminophen) and the spiked internal standard (this compound), even if they co-elute chromatographically.
Physicochemical Properties
The introduction of six ¹³C atoms leads to a direct and calculable increase in the molecular weight of this compound compared to the unlabeled Acetaminophen. Other physicochemical properties remain virtually identical, ensuring that both compounds exhibit the same behavior in biological matrices and analytical systems.
| Property | Acetaminophen | This compound |
| Molecular Formula | C₈H₉NO₂[3][4] | C₂¹³C₆H₉NO₂[1] |
| Molecular Weight | 151.16 g/mol [3] | 157.12 g/mol [1][5] |
| Monoisotopic Mass | 151.0633 u | 157.0835 u |
| Appearance | White crystalline solid | White crystalline solid |
| Solubility | Freely soluble in alcohol; slightly soluble in cold water[6] | Expected to be identical to Acetaminophen |
Metabolic Pathways
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[7][8][9] A small fraction is oxidized by the cytochrome P450 enzyme system (primarily CYP2E1) to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[7] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[10]
Since this compound is chemically identical to Acetaminophen, it undergoes the exact same metabolic transformations. This is a critical feature for its use as an internal standard, as it ensures that any metabolic or matrix effects that influence the analyte will also affect the internal standard to the same degree.
Caption: Major metabolic pathways of Acetaminophen in the liver.
Application in Quantitative Analysis
The primary and most critical application of this compound is as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[11][12]
Principle of Isotope Dilution Mass Spectrometry:
-
A known amount of this compound is added to an unknown sample containing Acetaminophen.
-
The sample is processed (e.g., protein precipitation, extraction).
-
During processing, any loss of the analyte (Acetaminophen) will be mirrored by a proportional loss of the internal standard (this compound).
-
The sample is analyzed by LC-MS/MS.
-
The ratio of the mass spectrometer's response to the analyte and the internal standard is measured.
-
This ratio is used to calculate the exact concentration of Acetaminophen in the original sample, correcting for any variability in sample preparation and instrument response.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocols
Example Protocol: Quantification of Acetaminophen in Human Plasma by LC-MS/MS
This protocol is a representative example and may require optimization for specific instrumentation and matrices.
1. Materials and Reagents:
-
Acetaminophen and this compound standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte range).
-
Vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 3.0 µm)[12]
-
Mobile Phase A: Water with 0.1% formic acid[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[11]
-
Flow Rate: 0.700 mL/min[11]
-
Gradient: A suitable gradient to separate Acetaminophen from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
4. Mass Spectrometry Parameters: The following are example Multiple Reaction Monitoring (MRM) transitions. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetaminophen | 152.1 | 110.1 |
| This compound | 158.1 | 116.1 |
Note: Deuterated Acetaminophen (Acetaminophen-d4) is also commonly used as an internal standard, with precursor and product ions of m/z 156.1 and 114.1, respectively.[11][13]
Data Comparison
The key quantitative difference for analytical purposes is the mass-to-charge ratio (m/z) of the ions monitored by the mass spectrometer.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Mass Shift from Unlabeled |
| Acetaminophen | 152.1 | 110.1 | N/A |
| Acetaminophen-d4 | 156.1[13] | 114.1[13] | +4 |
| This compound | 158.1 | 116.1 | +6 |
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of Acetaminophen in complex biological matrices. Its identical chemical and metabolic behavior, combined with a distinct mass shift, makes it the gold standard internal standard for isotope dilution mass spectrometry. This allows for the correction of experimental variability, leading to highly reliable and reproducible data in pharmacokinetic, toxicokinetic, and clinical studies.
References
- 1. Acetaminophen-(ring-13C6) ≥98 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acetaminophen [webbook.nist.gov]
- 4. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetaminophen (ring-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-10619-0.001 [isotope.com]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gosset.ai [gosset.ai]
- 10. Acetaminophen – metabolism [sites.duke.edu]
- 11. longdom.org [longdom.org]
- 12. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Power of the Thirteenth Carbon: A Technical Guide to Carbon-13 Labeled Compounds in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of a drug through the human body, understanding its metabolic fate is paramount to ensuring its safety and efficacy. Carbon-13 (¹³C) stable isotope labeling has emerged as a powerful and indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. By replacing a naturally abundant carbon-12 (¹²C) atom with its heavier, non-radioactive ¹³C counterpart, researchers can precisely trace the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This in-depth technical guide explores the core applications of ¹³C-labeled compounds in drug metabolism, providing insights into experimental design, data interpretation, and the invaluable information this technique yields.
Stable isotope labeling offers a distinct advantage over traditional radiolabeling (e.g., with ¹⁴C) by eliminating the risks associated with radioactivity, making it suitable for a wider range of studies, including those in sensitive populations.[] The subtle mass shift introduced by the ¹³C atom allows for the unambiguous detection and quantification of the drug and its metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the compound's inherent physicochemical and biological properties.[2]
Core Applications in Drug Metabolism
The use of ¹³C-labeled compounds provides a wealth of information throughout the drug development pipeline, from early discovery to preclinical and clinical phases.
1. Metabolite Identification and Structural Elucidation:
One of the primary applications of ¹³C labeling is the confident identification of metabolites. In complex biological matrices, distinguishing drug-related material from endogenous compounds can be challenging. By administering a ¹³C-labeled drug, all metabolites will carry the isotopic signature, forming a characteristic doublet in the mass spectrum (the unlabeled M+0 peak and the labeled M+n peak, where n is the number of ¹³C atoms). This "isotope pattern" acts as a unique fingerprint, allowing for the rapid and accurate identification of drug-derived metabolites, even at low concentrations.[][2] This technique is invaluable for elucidating metabolic pathways, as it helps in piecing together the biotransformation puzzle of a new chemical entity.
2. Elucidation of Metabolic Pathways:
By strategically placing the ¹³C label at different positions within the drug molecule, researchers can gain deep insights into the specific metabolic reactions it undergoes. For instance, labeling a specific carbon atom can reveal whether that part of the molecule is susceptible to oxidation, reduction, hydrolysis, or conjugation reactions. This information is crucial for understanding the enzymes involved (e.g., cytochrome P450s) and for predicting potential drug-drug interactions.[3] Tracing the labeled carbon through various metabolic transformations allows for the reconstruction of complex metabolic pathways.[4]
3. Quantitative Analysis and Pharmacokinetic Studies:
¹³C-labeled compounds serve as ideal internal standards for quantitative bioanalysis by LC-MS/MS. Co-administering a known amount of the ¹³C-labeled drug with the unlabeled drug allows for the precise quantification of the parent drug and its metabolites in biological samples. This "isotope dilution" method corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible pharmacokinetic data.[] This approach is fundamental in determining key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2).
4. Metabolic Stability and Clearance Rate Determination:
The rate at which a drug is metabolized is a critical determinant of its efficacy and dosing regimen. In vitro assays using liver microsomes or hepatocytes incubated with a ¹³C-labeled drug can provide a quantitative measure of its metabolic stability. By monitoring the disappearance of the labeled parent drug and the appearance of its labeled metabolites over time, researchers can calculate the intrinsic clearance rate. This information helps in predicting the in vivo clearance and in selecting drug candidates with optimal pharmacokinetic profiles.
Data Presentation: Quantitative Insights
The quantitative data derived from studies using ¹³C-labeled compounds are instrumental in decision-making during drug development. The following tables illustrate how such data can be structured for clear comparison.
| Parameter | Unlabeled Drug | ¹³C-Labeled Drug | Fold Difference | Significance (p-value) |
| In Vitro Metabolic Stability (t½, min) | ||||
| Human Liver Microsomes | 45.2 | 44.8 | 0.99 | > 0.05 |
| Rat Liver Microsomes | 28.7 | 29.1 | 1.01 | > 0.05 |
| In Vivo Pharmacokinetics (Rat) | ||||
| AUC (ng·h/mL) | 12,345 | 12,410 | 1.01 | > 0.05 |
| Cmax (ng/mL) | 2,567 | 2,601 | 1.01 | > 0.05 |
| Tmax (h) | 1.5 | 1.5 | 1.00 | > 0.05 |
| CL (mL/min/kg) | 5.8 | 5.7 | 0.98 | > 0.05 |
Table 1: Comparative Pharmacokinetic and Metabolic Stability Data. This table demonstrates the bioequivalence between an unlabeled drug and its ¹³C-labeled counterpart, a critical validation step before using the labeled compound in definitive metabolism studies. The negligible differences in metabolic stability and pharmacokinetic parameters confirm that the isotopic label does not significantly alter the drug's disposition.
| Metabolite | Unlabeled Drug (Peak Area) | ¹³C-Labeled Drug (Peak Area) | % of Total Drug-Related Material | Proposed Biotransformation |
| Parent Drug | 1,500,000 | 1,510,000 | 60.2 | - |
| M1 (Oxidation) | 450,000 | 455,000 | 18.1 | Hydroxylation |
| M2 (Glucuronidation) | 300,000 | 302,000 | 12.0 | UGT Conjugation |
| M3 (N-dealkylation) | 250,000 | 251,000 | 10.0 | CYP-mediated dealkylation |
Table 2: Relative Abundance of Metabolites in Human Plasma. This table summarizes the quantitative profile of metabolites identified in plasma following administration of a drug. The use of a ¹³C-labeled version allows for confident identification and relative quantification of each metabolite, providing a clear picture of the major metabolic pathways.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining high-quality data from ¹³C-labeled drug metabolism studies. The following outlines key methodologies for LC-MS/MS and NMR analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the ¹³C-labeled internal standard. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Urine: Dilute urine samples 1:10 with water containing the ¹³C-labeled internal standard. Centrifuge to remove any particulates before injection.
-
Tissue Homogenates: Homogenize tissues in a suitable buffer (e.g., phosphate-buffered saline) on ice. Perform protein precipitation as described for plasma.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the unlabeled drug, its metabolites, and the ¹³C-labeled internal standard.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.
-
Compound Parameters: Optimize declustering potential, entrance potential, collision energy, and cell exit potential for each analyte and its labeled counterpart.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the ¹³C-labeled internal standard.
-
Calculate the analyte concentration using a calibration curve prepared by spiking known concentrations of the unlabeled drug into a blank biological matrix and adding a fixed concentration of the ¹³C-labeled internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Extract metabolites from biological samples using a method such as a methanol-chloroform-water extraction to separate polar and non-polar metabolites.[5]
-
Dry the extracts and reconstitute them in a suitable deuterated solvent (e.g., D₂O for polar metabolites, CDCl₃ for non-polar metabolites) containing a known concentration of an internal standard (e.g., TSP for D₂O).[5]
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Acquisition Parameters (for ¹³C NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.
-
Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgdc30 on Bruker instruments) is commonly used.
-
Acquisition Time (AQ): Typically around 1 second.[6]
-
Relaxation Delay (D1): A delay of 2-5 seconds is often sufficient for quantitative analysis of small molecules.[6]
-
Number of Scans (NS): A large number of scans (e.g., 1024 or more) is usually required to achieve adequate signal-to-noise, depending on the sample concentration.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the chemical shifts to the internal standard.
-
Identify signals corresponding to the ¹³C-labeled drug and its metabolites based on their characteristic chemical shifts and coupling patterns.
-
Integrate the signals to determine the relative concentrations of the different species. The presence of ¹³C-¹³C couplings in uniformly labeled compounds can provide valuable structural information.
-
Mandatory Visualizations
Visual representations are crucial for understanding complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical drug metabolism pathway.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
The Metabolic Journey of Acetaminophen-13C6 In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (APAP), a widely used analgesic and antipyretic, undergoes extensive metabolism primarily in the liver. Understanding its metabolic fate is crucial for assessing its efficacy and potential for toxicity. This technical guide focuses on the in vitro metabolism of Acetaminophen-13C6, a stable isotope-labeled variant used in metabolic studies to trace and quantify the parent compound and its metabolites. While the metabolic pathways of this compound are identical to its unlabeled counterpart, it is important to note that minor kinetic isotope effects may result in slight quantitative differences in metabolite formation. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for in vitro assessment, and quantitative data derived from studies on unlabeled acetaminophen, which serves as a reliable surrogate for understanding the metabolic profile of this compound.
Metabolic Pathways of Acetaminophen
The in vitro metabolism of acetaminophen is predominantly governed by three key pathways: glucuronidation, sulfation, and oxidation.
-
Glucuronidation: This is the primary metabolic route at therapeutic concentrations. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, UGT1A9, and UGT2B15, which conjugate acetaminophen with glucuronic acid to form acetaminophen glucuronide (APAP-G). This metabolite is non-toxic and readily excreted.[1][2]
-
Sulfation: Another significant pathway, particularly at lower concentrations, is sulfation. Sulfotransferases (SULTs), mainly SULT1A1 and SULT1A3/4, mediate the transfer of a sulfonate group to acetaminophen, forming acetaminophen sulfate (APAP-S).[1][3] This conjugate is also non-toxic and water-soluble.
-
Oxidation: A minor but critically important pathway is the oxidation of acetaminophen by cytochrome P450 (CYP) enzymes. CYP2E1, CYP1A2, and to a lesser extent CYP3A4, are the primary enzymes involved in converting acetaminophen to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][4] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. Depletion of cellular GSH stores results in NAPQI binding to cellular proteins, leading to oxidative stress and hepatocellular injury.[4]
Below is a diagram illustrating the primary metabolic pathways of acetaminophen.
Quantitative Data on Acetaminophen Metabolism
The following tables summarize the quantitative data on the in vitro metabolism of unlabeled acetaminophen. These values provide a strong indication of the expected metabolic profile of this compound.
Table 1: Relative Abundance of Major Acetaminophen Metabolites in Human Liver Microsomes
| Metabolite | Relative Abundance (%) |
| Acetaminophen Glucuronide | 50 - 60 |
| Acetaminophen Sulfate | 30 - 40 |
| GSH-derived Conjugates | 5 - 10 |
Data are compiled from multiple in vitro studies using human liver microsomes at therapeutic concentrations of acetaminophen.
Table 2: Kinetic Parameters of Key Enzymes in Acetaminophen Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| UGT1A9 | Acetaminophen | 1,500 - 4,000 | 5 - 15 |
| SULT1A1 | Acetaminophen | 100 - 300 | 1 - 5 |
| CYP2E1 | Acetaminophen | 50 - 150 | 0.1 - 0.5 |
Kinetic parameters can vary depending on the specific in vitro system and experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro experiments to study the metabolism of this compound are provided below.
Incubation with Human Liver Microsomes
This protocol is designed to assess the formation of metabolites of this compound by phase I and phase II enzymes present in human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
This compound solution (in a suitable solvent like methanol or DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (typically 0.5-1 mg/mL protein concentration), and the necessary cofactors (NADPH regenerating system for oxidative metabolism, UDPGA for glucuronidation, and PAPS for sulfation).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of this compound should be within a relevant range for the study (e.g., therapeutic or toxic concentrations).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and the formed metabolites (this compound-Glucuronide, this compound-Sulfate, and GSH-derived conjugates of NAPQI-13C6).
Primary Human Hepatocyte Culture and Treatment
This protocol utilizes primary human hepatocytes to provide a more physiologically relevant in vitro model that includes intact cellular structures and a full complement of metabolic enzymes and cofactors.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
This compound solution
-
Lysis buffer
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Cell Thawing and Seeding: Thaw cryopreserved primary human hepatocytes according to the supplier's protocol. Seed the hepatocytes onto collagen-coated culture plates at a desired density and allow them to attach and form a monolayer.
-
Cell Culture: Culture the hepatocytes in a humidified incubator at 37°C and 5% CO2. Allow the cells to acclimate and stabilize for at least 24 hours before treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a vehicle (e.g., DMSO) and dilute it to the desired final concentrations in the culture medium. Replace the culture medium with the medium containing this compound.
-
Incubation and Sampling: Incubate the treated cells for a specified time course. At each time point, collect both the culture medium (for analysis of extracellular metabolites) and the cell lysate (for analysis of intracellular metabolites and parent compound).
-
Sample Preparation:
-
Medium: Precipitate proteins from the culture medium using a cold organic solvent (e.g., acetonitrile), centrifuge, and collect the supernatant.
-
Cell Lysate: Wash the cell monolayer with cold PBS, then lyse the cells using a suitable lysis buffer. Precipitate proteins and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the prepared samples by LC-MS/MS to quantify this compound and its metabolites.
Conclusion
The in vitro metabolic fate of this compound mirrors that of its unlabeled counterpart, primarily involving glucuronidation and sulfation, with a minor but critical oxidative pathway leading to the formation of the reactive metabolite NAPQI. The quantitative data from studies with unlabeled acetaminophen provide a robust framework for understanding the metabolic profile of the 13C6-labeled compound. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute in vitro studies to further investigate the metabolism of this compound and other xenobiotics. The use of advanced analytical techniques like LC-MS/MS is essential for the accurate quantification of the parent compound and its various metabolites, enabling a comprehensive assessment of its metabolic fate.
References
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Acetaminophen-¹³C₆ in Cell Cultures: A Technical Guide
Introduction
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity, primarily initiated by its metabolic activation to the reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] The use of stable isotope-labeled compounds, such as Acetaminophen-¹³C₆, offers a powerful tool in drug metabolism and toxicology studies. The ¹³C₆ label allows for the precise tracing of the parent compound and its metabolites through various biochemical pathways without the safety concerns associated with radioactive isotopes.[3][4][5][6][7] This technical guide provides an in-depth overview of the preliminary investigation of Acetaminophen-¹³C₆ in cell cultures, targeting researchers, scientists, and drug development professionals. It outlines experimental protocols, presents illustrative quantitative data, and visualizes key metabolic and signaling pathways.
Core Concepts in Acetaminophen Metabolism
At therapeutic concentrations, acetaminophen is primarily metabolized in the liver via two major pathways: glucuronidation and sulfation, which account for the detoxification of the majority of the drug.[1][8] A smaller fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic metabolite, NAPQI.[1][9] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[1] However, following an overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[4] This depletes cellular GSH stores, allowing NAPQI to bind to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[1]
Experimental Protocols
Cell Culture and Treatment
A common in vitro model for studying acetaminophen hepatotoxicity involves the use of primary hepatocytes or hepatoma cell lines such as HepG2 or C3A cells.
1. Cell Seeding and Culture:
-
Human hepatoblastoma C3A cells are maintained in Minimum Essential Medium Eagle supplemented with 10% Fetal Bovine Serum.[2]
-
Cells are seeded in 6-well or 96-well plates at a density of 1 x 10⁵ cells/mL and allowed to adhere and proliferate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]
2. Acetaminophen-¹³C₆ Treatment:
-
A stock solution of Acetaminophen-¹³C₆ is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then diluted in culture medium to the desired final concentrations.
-
The culture medium is replaced with fresh medium containing various concentrations of Acetaminophen-¹³C₆ (e.g., 1 mM, 5 mM, 10 mM, 20 mM).[2][11] Control cells are treated with the vehicle only.
-
Cells are incubated with the treatment medium for specific time points (e.g., 3, 6, 12, 24, 48 hours) to assess both metabolic profiles and cytotoxicity.[10]
Sample Preparation for LC-MS/MS Analysis
1. Cell Lysate Preparation:
-
At the end of the incubation period, the culture medium is removed.
-
Cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
For metabolite analysis, cells are lysed by adding a cold methanol/water (80:20, v/v) solution containing an internal standard (e.g., Acetaminophen-d₄).[12]
-
The cell lysate is collected by scraping and transferred to a microcentrifuge tube.
-
The samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to precipitate proteins.[9]
-
The supernatant is collected for LC-MS/MS analysis.
2. Culture Supernatant Preparation:
-
The culture medium removed from the wells is also collected.
-
Proteins in the medium are precipitated by adding a cold organic solvent like methanol or acetonitrile (typically in a 1:3 ratio of medium to solvent).
-
The mixture is vortexed and centrifuged, and the supernatant is collected for analysis of extracellular metabolites.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity and specificity.
1. Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (U(H)PLC) system is used for separation.[13]
-
The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[12]
2. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[12]
-
Specific precursor-to-product ion transitions are monitored for Acetaminophen-¹³C₆ and its expected ¹³C-labeled metabolites (Glucuronide-¹³C₆, Sulfate-¹³C₆, and GSH-¹³C₆ adduct).
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from a time-course experiment investigating the metabolism of 10 mM Acetaminophen-¹³C₆ in a hepatocyte cell culture model.
Table 1: Intracellular Concentrations of Acetaminophen-¹³C₆ and its Major Metabolites
| Time (hours) | Acetaminophen-¹³C₆ (µM) | APAP-Glucuronide-¹³C₆ (µM) | APAP-Sulfate-¹³C₆ (µM) | APAP-GSH-¹³C₆ (µM) |
| 0 | 0 | 0 | 0 | 0 |
| 3 | 850 | 120 | 25 | 5 |
| 6 | 650 | 250 | 45 | 15 |
| 12 | 300 | 450 | 60 | 25 |
| 24 | 50 | 600 | 70 | 10 |
Table 2: Cell Viability and Glutathione Levels Post-Treatment with Acetaminophen-¹³C₆
| Time (hours) | Cell Viability (% of Control) | Intracellular GSH (% of Control) |
| 0 | 100 | 100 |
| 3 | 98 | 75 |
| 6 | 95 | 50 |
| 12 | 80 | 25 |
| 24 | 60 | 10 |
Signaling Pathways and Experimental Workflows
Acetaminophen Metabolism and Bioactivation Workflow
The following diagram illustrates the experimental workflow for tracing the metabolism of Acetaminophen-¹³C₆ in cell culture.
Key Signaling Pathways in Acetaminophen-Induced Hepatotoxicity
Overdoses of acetaminophen are known to activate several stress-related signaling pathways, most notably the c-Jun N-terminal kinase (JNK) pathway. The activation of JNK is a critical event in the progression of liver injury.[14][15]
The diagram below illustrates the major metabolic pathways of acetaminophen and the subsequent activation of the JNK signaling cascade leading to mitochondrial dysfunction and cell death. The use of Acetaminophen-¹³C₆ allows for the direct tracing of the metabolic flux that leads to the initiation of these toxic events.
The preliminary investigation of Acetaminophen-¹³C₆ in cell cultures provides invaluable data for understanding its metabolism and mechanisms of toxicity. The use of stable isotope labeling, coupled with sensitive analytical techniques like LC-MS/MS, allows for a detailed and quantitative assessment of metabolic pathways and their contribution to cellular injury. The protocols and data presented in this guide offer a framework for researchers to design and execute robust in vitro studies to further elucidate the biochemical and molecular events associated with acetaminophen-induced hepatotoxicity. This knowledge is crucial for the development of safer analgesics and more effective therapeutic interventions for acetaminophen overdose.
References
- 1. Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Acetaminophen: potentially toxic metabolite formed by human fetal and adult liver microsomes and isolated fetal liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetaminophen Induced Cytotoxicity and Altered Gene Expression in Cultured Cardiomyocytes of H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetaminophen cytotoxicity is ameliorated in a human liver organotypic co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of acetaminophen and its six metabolites in rat plasma using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Acetaminophen-¹³C₆ in Preclinical Toxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a leading cause of acute liver failure and a major reason for the termination of drug development programs.[1] Early and accurate identification of a new chemical entity's (NCE) potential to cause DILI is therefore critical. One established mechanism of DILI involves the disruption of metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes. Acetaminophen (APAP) is a well-understood model compound for intrinsic DILI, primarily due to its metabolic activation by CYP enzymes to a toxic intermediate.[2]
This guide explores the use of a stable isotope-labeled version of acetaminophen, Acetaminophen-¹³C₆, as a sensitive and specific probe for toxicity screening. The inclusion of six ¹³C atoms provides a distinct mass shift, allowing for its precise differentiation from endogenous compounds and co-administered drugs without the need for radioactive labeling. By monitoring the metabolic fate of Acetaminophen-¹³C₆, researchers can gain valuable insights into the activity of key drug-metabolizing enzymes and assess the potential for drug-drug interactions (DDIs) that may lead to toxicity.
The core principle lies in using Acetaminophen-¹³C₆ as a probe substrate for hepatic enzymes, particularly CYP2E1. An NCE that inhibits or induces these enzymes will alter the metabolic profile of Acetaminophen-¹³C₆, providing an early indication of potential DILI risk.
Core Principle: Metabolic Activation and Detoxification of Acetaminophen-¹³C₆
The hepatotoxicity of acetaminophen is not caused by the parent drug itself, but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2] At therapeutic doses, the majority of APAP is safely metabolized via Phase II conjugation pathways (glucuronidation and sulfation). A small fraction is oxidized by CYP enzymes (primarily CYP2E1) to form NAPQI.[3] This highly reactive intermediate is quickly detoxified by conjugation with glutathione (GSH).[1]
Toxicity occurs when the conjugation pathways become saturated and hepatic GSH stores are depleted, leading to an accumulation of NAPQI.[1] Unbound NAPQI covalently binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[4]
By using Acetaminophen-¹³C₆, this entire pathway can be traced with high specificity using mass spectrometry.
Experimental Workflow for In Vivo Toxicity Screening
The following workflow outlines the use of Acetaminophen-¹³C₆ to screen an NCE for its potential to cause DILI through metabolic disruption.
Key Experimental Protocols
In Vivo Administration Protocol (Rodent Model)
-
Animal Model: Male C57BL/6J mice are commonly used for APAP metabolism studies.[5]
-
NCE Administration: The test group receives the NCE at a therapeutically relevant dose. The control group receives the vehicle. This is typically done for a set period (e.g., 1-7 days) to allow for potential enzyme induction.
-
Fasting: Animals are fasted overnight prior to probe administration to reduce variability in gastric emptying.
-
Probe Dosing: A non-toxic dose of Acetaminophen-¹³C₆ (e.g., 150 mg/kg) is administered via oral gavage or intraperitoneal injection.[6]
-
Sample Collection: Blood samples are collected at multiple time points (e.g., 0.5, 1, 2, 4, 8 hours) post-dose. Urine can be collected over a 24-hour period.
Sample Preparation (Plasma)
This protocol is adapted from established methods for analyzing APAP and its metabolites.[5]
-
Aliquoting: Transfer 10-50 µL of plasma into a microcentrifuge tube.
-
Internal Standard: Add an internal standard (e.g., Acetaminophen-D₄) to each sample.
-
Protein Precipitation: Add 3-4 volumes of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex & Centrifuge: Vortex the samples for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation & Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase starting condition for LC-MS/MS analysis.
LC-MS/MS Analytical Method
This method allows for the simultaneous quantification of Acetaminophen-¹³C₆ and its key metabolites.
-
LC System: UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is used to separate the polar metabolites (glucuronide, sulfate) from the less polar parent compound.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in both positive and negative modes to capture all analytes.
Data Presentation and Interpretation
Quantitative data from the LC-MS/MS analysis is crucial for interpretation. The key is to compare the metabolic ratios between the control and NCE-treated groups.
Table 1: Example MRM Transitions for Acetaminophen-¹³C₆ and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Acetaminophen-¹³C₆ | 158.1 | 116.1 | Positive (ESI+) |
| APAP-¹³C₆-Glucuronide | 334.1 | 158.1 | Negative (ESI-) |
| APAP-¹³C₆-Sulfate | 238.1 | 158.1 | Negative (ESI-) |
| APAP-¹³C₆-Cysteine | 275.1 | 144.1 | Positive (ESI+) |
| APAP-¹³C₆-Mercapturate | 321.1 | 144.1 | Positive (ESI+) |
Note: These m/z values are illustrative for a fully labeled ¹³C₆ ring and would need to be confirmed experimentally.
Table 2: Representative Validation Parameters for LC-MS/MS Quantification
This table summarizes typical performance characteristics for methods quantifying APAP and its metabolites, which would be applicable to their ¹³C₆-labeled counterparts.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) |
| Acetaminophen | 16 - 500 | 16 | < 10% | < 11% |
| APAP-Glucuronide | 3.2 - 100 | 3.2 | < 12% | < 13% |
| APAP-Sulfate | 3.2 - 100 | 3.2 | < 12% | < 13% |
| APAP-Cysteine | 0.64 - 20 | 0.64 | < 15% | < 15% |
| APAP-Mercapturate | 0.96 - 20 | 0.96 | < 15% | < 15% |
| (Data adapted from representative values found in literature[5]) |
Application: Probing Drug-Drug Interactions
A primary application of this method is to screen for DDIs that could precipitate toxicity. An NCE might inhibit or induce enzymes responsible for APAP metabolism.
References
- 1. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Multitarget Compounds against Acetaminophen Hepatic Toxicity Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 4. bohrium.com [bohrium.com]
- 5. In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Acetaminophen in Human Plasma by LC-MS/MS using Acetaminophen-¹³C₆ as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of acetaminophen (paracetamol) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Acetaminophen-¹³C₆, to ensure high accuracy and precision. A simple protein precipitation step is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, clinical drug monitoring, and other research applications requiring reliable measurement of acetaminophen concentrations in a biological matrix.
Introduction
Acetaminophen is a widely used over-the-counter analgesic and antipyretic drug.[1][2] Accurate and precise quantification of acetaminophen in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for clinical management of overdoses to prevent hepatotoxicity.[1] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Acetaminophen-¹³C₆, is essential to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1][2][3] This application note provides a detailed protocol for the determination of acetaminophen in human plasma using Acetaminophen-¹³C₆ as the internal standard.
Experimental
Materials and Reagents
-
Acetaminophen (analytical standard)
-
Acetaminophen-¹³C₆ (internal standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Waters, Thermo Fisher)
-
Analytical Column: A C18 column is commonly used.[4] For example, a Phenomenex Gemini® C18 column (50 × 3.0 mm, 3 µm) has been shown to provide excellent separation.[5]
Preparation of Solutions
-
Acetaminophen Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of acetaminophen in methanol.
-
Acetaminophen-¹³C₆ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acetaminophen-¹³C₆ in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the acetaminophen stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Working Internal Standard Solution (e.g., 200 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation
A simple protein precipitation method is effective for extracting acetaminophen from plasma.[1][2][3][5]
-
Pipette 50 µL of plasma sample (or calibration standard/QC sample) into a microcentrifuge tube.
-
Add 25 µL of the working internal standard solution.[2]
-
Add 200 µL of cold acetonitrile to precipitate proteins.[2]
-
Centrifuge at high speed (e.g., 4000 rpm or 17,000 x g) for 5-10 minutes.[1][2][3]
-
Transfer a portion of the supernatant to a new plate or vial.[2]
-
Dilute the supernatant with water or a water-acetonitrile mixture (e.g., 1:10 or 1:50 dilution) to minimize matrix effects.[1][2][3]
-
Inject an aliquot (e.g., 3-10 µL) into the LC-MS/MS system.[1][3][6]
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, e.g., Phenomenex Gemini® C18 (50 × 3.0 mm, 3 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.700 mL/min[5] |
| Gradient | A gradient elution is often used to ensure good separation.[5][6] |
| Injection Volume | 3-10 µL[1][6] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Run Time | Typically short, around 3-6 minutes.[1][3][5] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Acetaminophen) | m/z 152.1 → 110.1[5][6] |
| MRM Transition (Acetaminophen-¹³C₆) | m/z 158.1 → 116.1 (Note: m/z 156.1 → 114.1 for Acetaminophen-D4)[5][6] |
| Ion Spray Voltage | 5500 V[5][6] |
| Source Temperature | 500-600°C[1][5][6] |
| Collision Energy (CE) | Optimized for the specific instrument, typically around 25-30 eV.[5][6] |
| Declustering Potential (DP) | Optimized for the specific instrument, typically around 40-71 V.[5][6] |
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA).[5] Key validation parameters are summarized below.
Linearity
The calibration curve for acetaminophen should be linear over the desired concentration range. A weighted linear regression (e.g., 1/x² or 1/x) is often used.[5]
| Analyte | Concentration Range | Correlation Coefficient (r²) |
| Acetaminophen | 40.0–8000 ng/mL[2] | > 0.99 |
| Acetaminophen | 50.0 to 50,000 ng/mL[5] | > 0.9996 |
| Acetaminophen | 0.125–50 mg/L[1][3] | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at multiple quality control (QC) concentrations (low, medium, and high).
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low QC (LQC) | < 15% | < 15% | ± 15% |
| Medium QC (MQC) | < 15% | < 15% | ± 15% |
| High QC (HQC) | < 15% | < 15% | ± 15% |
| LLOQ | < 20% | < 20% | ± 20% |
Specific reported values show intra-day precision ranging from 3.3 to 11.0% and inter-day precision from 4.7 to 10.5%.[5] Accuracy is typically within -2.5 to 3.0%.[5]
Recovery and Matrix Effect
The extraction recovery of acetaminophen and the internal standard should be consistent and reproducible. The matrix effect should be minimal to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting components from the plasma.
| Parameter | Result |
| Extraction Recovery | Typically >85% and consistent across QC levels.[5][6][7] |
| Matrix Effect | Should be within an acceptable range (e.g., 85-115%).[5][7] |
Workflow Diagrams
Caption: Workflow for Acetaminophen Quantification.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of acetaminophen in human plasma. The use of Acetaminophen-¹³C₆ as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research and clinical applications. The simple sample preparation procedure allows for high-throughput analysis.[1][3][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Acetaminophen-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and purification of Acetaminophen-13C6, an isotopically labeled version of the widely used analgesic and antipyretic drug, acetaminophen. The inclusion of six 13C atoms in the phenyl ring makes it a valuable internal standard for pharmacokinetic studies and mass spectrometry-based quantitative analysis.
Reaction Scheme
The synthesis of this compound is achieved through the acetylation of p-aminophenol-(ring-13C6) with acetic anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amino group of p-aminophenol-(ring-13C6) attacks one of the carbonyl carbons of acetic anhydride.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis and purification of this compound. These values are illustrative and may vary based on experimental conditions and scale.
| Parameter | Crude Product | Purified Product |
| Starting Material | p-Aminophenol-(ring-13C6) | - |
| Reagents | Acetic Anhydride, Water | Deionized Water, Methanol (optional) |
| Typical Yield | 55-65% | 10-15% |
| Melting Point | 166-168 °C | 169-171 °C |
| Purity (by HPLC) | >90% | >98% |
Experimental Protocols
Materials and Equipment:
-
p-Aminophenol-(ring-13C6)
-
Acetic anhydride
-
Deionized water
-
Sodium dithionite (optional, for decolorization)
-
Methanol (optional, for recrystallization)
-
50 mL Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Glass stirring rod
Part 1: Synthesis of Crude this compound
-
Dissolution of Starting Material: In a 50 mL Erlenmeyer flask, combine 1.0 g of p-aminophenol-(ring-13C6) with 15 mL of deionized water.
-
Reaction Initiation: While stirring, add 1.5 mL of acetic anhydride to the flask.
-
Heating: Heat the mixture to approximately 100-120°C using a heating mantle or hot plate with continuous stirring.[1] The solid should dissolve, and the reaction is typically complete after heating for an additional 15-20 minutes.
-
Crystallization of Crude Product: Remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice bath for 15-20 minutes to facilitate the crystallization of the crude product.[2]
-
Isolation of Crude Product: Collect the crude this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove impurities.[2]
-
Drying: Allow the crude product to air dry on the filter paper by leaving the vacuum on for a few minutes. Weigh the crude product and calculate the percent yield.
Part 2: Purification of this compound by Recrystallization
Impurities, often colored, can be carried over from the starting material or formed during the reaction.[2] A decolorization step followed by recrystallization is recommended for obtaining a high-purity product.
-
Decolorization (Optional): If the crude product is colored, it can be decolorized.[2][3] Transfer the crude product to a beaker and add 15-20 mL of deionized water. Add a small amount (approximately 0.1 g) of sodium dithionite.[3] Heat the mixture to about 100°C for 10-15 minutes.[1]
-
Cooling and Crystallization: Allow the hot, decolorized solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the beaker in an ice bath for about 10 minutes.[1][3]
-
Recrystallization: For further purification, the decolorized product can be recrystallized from a hot water-methanol mixture (e.g., 50:50 v/v).[1] Dissolve the crystals in a minimal amount of the hot solvent mixture and allow it to cool slowly.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold deionized water or the cold recrystallization solvent.
-
Drying and Characterization: Dry the purified this compound crystals thoroughly. Determine the final weight, calculate the overall percent yield, and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR, and Mass Spectrometry) to confirm its identity and purity.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis and purification.
Reaction Logic
The core of the synthesis is a nucleophilic acyl substitution reaction.
Caption: Logical relationship of reactants and products in the synthesis.
References
Application of Acetaminophen-13C6 in pharmacokinetic studies in rodents.
Application Notes and Protocols for Researchers
Introduction
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for both efficacy and safety assessment, particularly concerning its potential for hepatotoxicity at high doses. The use of stable isotope-labeled compounds, such as Acetaminophen-¹³C₆, offers significant advantages in pharmacokinetic (PK) studies in rodent models. By replacing six naturally occurring carbon-12 atoms with carbon-13, the molecule's mass is increased without altering its chemical or physiological properties. This mass shift allows for the precise differentiation and quantification of the administered drug from any endogenous or pre-existing unlabeled acetaminophen, a technique particularly useful in study designs that require distinguishing between different doses or formulations.
The primary application of Acetaminophen-¹³C₆ in this context is to serve as a tracer in pharmacokinetic and metabolic studies. Its use, in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables researchers to accurately track the parent compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. This approach provides high-fidelity data for determining key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).
Advantages of Using Acetaminophen-¹³C₆
-
High Specificity and Sensitivity: LC-MS/MS analysis can easily distinguish Acetaminophen-¹³C₆ from endogenous compounds and unlabeled acetaminophen, eliminating background interference and leading to more accurate quantification.
-
Reduced Isotopic Effect: As a stable isotope-labeled compound, ¹³C does not decay, making it safe to handle without the need for specialized radiological facilities. The kinetic isotope effect is generally negligible for ¹³C-labeled compounds, meaning their pharmacokinetic behavior is virtually identical to their unlabeled counterparts.
-
"Silent Witness" to Metabolism: The ¹³C₆-label is retained through metabolic transformations, allowing for the confident identification and tracking of metabolites derived from the administered dose.
-
Co-administration Studies: Acetaminophen-¹³C₆ can be co-administered with unlabeled acetaminophen to simultaneously investigate the pharmacokinetics of two different formulations or routes of administration in the same animal, reducing biological variability and the number of animals required.
Experimental Protocols
Rodent Pharmacokinetic Study: Oral Gavage Administration
This protocol outlines a typical pharmacokinetic study in rats following oral administration of Acetaminophen-¹³C₆.
a. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 250-300 g
-
Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.
b. Dosing Solution Preparation:
-
Compound: Acetaminophen-¹³C₆
-
Vehicle: A suitable vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water.
-
Concentration: Prepare a dosing solution at a concentration that allows for administration of the desired dose in a volume of 5-10 mL/kg. For a 100 mg/kg dose, a 10 mg/mL solution would be appropriate for a 10 mL/kg administration volume.
c. Administration:
-
Fasting: Fast animals overnight (approximately 12-16 hours) prior to dosing, with continued access to water.
-
Dosing: Administer the Acetaminophen-¹³C₆ solution via oral gavage at the target dose (e.g., 100 mg/kg).
d. Sample Collection:
-
Matrix: Plasma (with K₂EDTA as anticoagulant)
-
Time Points: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Processing: Immediately place blood samples on ice and centrifuge at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
a. Materials:
-
Rat plasma samples
-
Internal Standard (IS) solution (e.g., Acetaminophen-d₄ in methanol)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
b. Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of the internal standard solution in acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Analysis
a. Liquid Chromatography Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acetaminophen-¹³C₆: Precursor Ion (Q1) > Product Ion (Q3)
-
Internal Standard (e.g., Acetaminophen-d₄): Precursor Ion (Q1) > Product Ion (Q3)
-
Note: Specific mass transitions must be optimized for the instrument in use.
-
Data Presentation
The following tables present representative pharmacokinetic data for Acetaminophen-¹³C₆ in rats following a single oral dose. This data is illustrative and based on typical values for acetaminophen, as specific public-domain data for Acetaminophen-¹³C₆ was not available.
Table 1: Plasma Concentration of Acetaminophen-¹³C₆ Over Time
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.25 | 8500 | 1200 |
| 0.5 | 15500 | 2100 |
| 1 | 21000 | 2800 |
| 2 | 18500 | 2500 |
| 4 | 9500 | 1300 |
| 6 | 4500 | 600 |
| 8 | 2100 | 300 |
| 24 | 150 | 50 |
Table 2: Key Pharmacokinetic Parameters for Acetaminophen-¹³C₆
| Parameter | Unit | Value |
| Cmax | ng/mL | 21500 |
| Tmax | hours | 1.0 |
| AUC(0-t) | nghr/mL | 85000 |
| AUC(0-inf) | nghr/mL | 87500 |
| t½ | hours | 2.5 |
| CL/F | L/hr/kg | 1.15 |
| Vd/F | L/kg | 4.1 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the curve extrapolated to infinity; t½: Elimination half-life; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution.
Visualizations
Application Note: Quantitative Analysis of Acetaminophen and its Metabolites in Human Plasma using 13C-Labeled Internal Standards by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of acetaminophen (APAP) and its major metabolites in human plasma. The methodology leverages the use of stable isotope-labeled internal standards (SIL-IS), specifically 13C-labeled analogs of each analyte, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[1][2][3][4] The described protocol is highly sensitive, requires a small sample volume, and is suitable for high-throughput clinical and research applications, including pharmacokinetic studies and toxicological assessments.
Introduction
Acetaminophen is a widely used analgesic and antipyretic drug.[5] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity due to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6][7] Monitoring the levels of acetaminophen and its primary metabolites—acetaminophen glucuronide (APAP-GLU), acetaminophen sulfate (APAP-SUL), and downstream metabolites of NAPQI such as acetaminophen cysteine (APAP-Cys) and N-acetylcysteine conjugate (APAP-NAC)—is crucial for understanding its metabolism, assessing toxicity, and guiding clinical interventions.[7][8][9]
LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[10][11][12] The use of SIL-IS, particularly 13C-labeled standards, is a critical component of a robust quantitative LC-MS/MS assay.[1][2][4] These standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization efficiencies and matrix effects.[2][3] This co-behavior allows for accurate correction of analytical variability, leading to reliable and reproducible quantification.[2][4]
This application note provides a comprehensive protocol for the extraction, separation, and detection of acetaminophen and its key metabolites from human plasma, incorporating 13C-labeled internal standards for each analyte.
Experimental
Materials and Reagents
-
Acetaminophen (APAP), Acetaminophen-glucuronide (APAP-GLU), Acetaminophen-sulfate (APAP-SUL), Acetaminophen-cysteine (APAP-Cys), and Acetaminophen-N-acetylcysteine (APAP-NAC) reference standards.
-
13C-labeled internal standards for each analyte (e.g., Acetaminophen-¹³C₆, Acetaminophen-¹³C₆-glucuronide, etc.).
-
LC-MS grade methanol, acetonitrile, water, and formic acid.[5][13]
-
Human plasma (drug-free).
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10][11]
Sample Preparation
A simple protein precipitation method is employed for the extraction of acetaminophen and its metabolites from plasma.[5][13]
-
Thaw plasma samples and internal standard solutions at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing a mixture of all 13C-labeled standards).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[10]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.[5][11]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient: A gradient elution is used to achieve optimal separation of the analytes. A typical gradient would be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.[14]
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The MRM transitions for each analyte and its corresponding 13C-labeled internal standard need to be optimized. The precursor ion will be the [M+H]⁺ adduct, and the product ions will be specific fragments. For example:
Data Analysis and Results
Calibration curves are constructed by plotting the peak area ratio of the analyte to its 13C-labeled internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method, based on literature values for similar assays.[14][15]
Table 1: Linearity and Limits of Quantification
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Acetaminophen | 10 - 5000 | 10 | > 0.99 |
| Acetaminophen Glucuronide | 20 - 10000 | 20 | > 0.99 |
| Acetaminophen Sulfate | 20 - 10000 | 20 | > 0.99 |
| Acetaminophen Cysteine | 1 - 200 | 1 | > 0.99 |
| Acetaminophen N-acetylcysteine | 1 - 200 | 1 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Acetaminophen | Low | 30 | < 10 | < 10 | ± 15 |
| Mid | 300 | < 10 | < 10 | ± 15 | |
| High | 3000 | < 10 | < 10 | ± 15 | |
| APAP-GLU | Low | 60 | < 15 | < 15 | ± 15 |
| Mid | 600 | < 15 | < 15 | ± 15 | |
| High | 6000 | < 15 | < 15 | ± 15 | |
| APAP-SUL | Low | 60 | < 15 | < 15 | ± 15 |
| Mid | 600 | < 15 | < 15 | ± 15 | |
| High | 6000 | < 15 | < 15 | ± 15 |
Visualizations
Acetaminophen Metabolism Pathway
The following diagram illustrates the major metabolic pathways of acetaminophen in the liver.[6][7][8][16][17]
Caption: Major metabolic pathways of acetaminophen.
Experimental Workflow
The diagram below outlines the key steps in the quantitative analysis of acetaminophen and its metabolites from plasma samples.
Caption: Experimental workflow for sample analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of acetaminophen and its major metabolites in human plasma. The incorporation of 13C-labeled internal standards is paramount for achieving the high accuracy and precision required in both clinical and research settings. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and is a valuable tool for advancing the understanding of acetaminophen pharmacokinetics and toxicology.
References
- 1. 13C Labeled internal standards | LIBIOS [libios.fr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Acetaminophen – metabolism [sites.duke.edu]
- 7. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. forensicresources.org [forensicresources.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. tandfonline.com [tandfonline.com]
- 16. gosset.ai [gosset.ai]
- 17. SMPDB [smpdb.ca]
Application Note: High-Resolution Mass Spectrometry for the Detection and Quantification of Acetaminophen-¹³C₆
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the sensitive and selective detection of Acetaminophen-¹³C₆ in biological matrices using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The protocols are intended for use in research and drug development settings for pharmacokinetic, metabolic, and tracer studies.
Introduction
Acetaminophen (APAP), a widely used analgesic and antipyretic, is extensively metabolized in the liver.[1][2] Stable isotope-labeled compounds, such as Acetaminophen-¹³C₆, are invaluable tools for tracing the metabolic fate of the drug and for use as internal standards in quantitative bioanalysis.[3] High-resolution mass spectrometry (HRMS) offers the high selectivity and sensitivity required to distinguish and accurately measure the labeled compound and its metabolites from endogenous matrix components.
This application note details a robust LC-HRMS method for the analysis of Acetaminophen-¹³C₆ in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation.
Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS analysis.[4]
Materials:
-
Human plasma samples
-
Acetaminophen-¹³C₆ reference standard
-
Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.
Liquid Chromatography Conditions
Chromatographic separation is achieved using a reversed-phase C18 column.[5]
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
7.0 min: 5% B
-
High-Resolution Mass Spectrometry Conditions
Detection is performed using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²) or targeted MS/MS.
-
Full Scan Range: m/z 100-500.
-
Targeted Ions for Acetaminophen-¹³C₆:
-
Precursor Ion (M+H)⁺: m/z 158.0911 (Calculated for C₂¹³C₆H₉NO₂)
-
Product Ion: m/z 116.0747 (Resulting from the loss of the acetyl group, C₂H₂O)
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Collision Energy: Optimized for the fragmentation of the precursor ion (typically 15-25 eV).
Data Presentation: Quantitative Performance
The following table summarizes the expected quantitative performance of the LC-HRMS method, based on validated methods for unlabeled acetaminophen.[5][6] These values provide a benchmark for the expected performance when analyzing Acetaminophen-¹³C₆.
| Parameter | Expected Performance |
| Linearity Range | 10 ng/mL - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | > 85% |
Visualizations
Acetaminophen Metabolism Pathway
The metabolism of acetaminophen primarily occurs in the liver through glucuronidation, sulfation, and oxidation.[1][2][7] The oxidation pathway, mediated by cytochrome P450 enzymes, produces the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by conjugation with glutathione.[1][2] Acetaminophen-¹³C₆ follows the same metabolic routes.
Caption: Metabolic pathway of Acetaminophen-¹³C₆ in the liver.
Experimental Workflow
The overall experimental workflow for the analysis of Acetaminophen-¹³C₆ from biological samples is depicted below. This workflow ensures sample integrity and data quality from collection to final analysis.
Caption: Workflow for Acetaminophen-¹³C₆ analysis.
Conclusion
The described LC-HRMS method provides a reliable and sensitive approach for the detection and quantification of Acetaminophen-¹³C₆ in human plasma. The simple sample preparation protocol and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The high resolution and mass accuracy of the detector ensure confident identification and differentiation from potential interferences.
References
- 1. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen – metabolism [sites.duke.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. forensicresources.org [forensicresources.org]
- 5. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Acetaminophen-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen, a widely used analgesic and antipyretic, is extensively studied for its metabolism, pharmacokinetics, and formulation. Isotopic labeling, particularly with ¹³C, provides a powerful tool for tracing the molecule in biological systems and for detailed structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. Acetaminophen-¹³C₆, in which the six carbons of the benzene ring are replaced with ¹³C isotopes, offers significant advantages for NMR-based studies due to the high sensitivity and resolution achievable in ¹³C NMR experiments. These application notes provide detailed protocols for the characterization of Acetaminophen-¹³C₆ using one- and two-dimensional NMR techniques.
¹H and ¹³C NMR Spectroscopic Analysis
One-dimensional ¹H and ¹³C NMR are fundamental for the initial characterization of Acetaminophen-¹³C₆. The ¹H NMR spectrum provides information on the protons in the molecule, while the ¹³C NMR spectrum directly probes the labeled benzene ring and the other carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetaminophen-¹³C₆ in DMSO-d₆
| Atom Name | Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1' | 1 | - | ~130.9 |
| C2', C6' | 2, 6 | ~7.4 | ~121.2 |
| C3', C5' | 3, 5 | ~6.8 | ~115.5 |
| C4' | 4 | - | ~153.6 |
| C=O | 7 | - | ~168.3 |
| CH₃ | 8 | ~2.0 | ~24.1 |
| NH | - | ~9.6 | - |
| OH | - | ~9.3 | - |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The ¹³C chemical shifts for the aromatic ring (C1' to C6') will show significant ¹³C-¹³C coupling due to the isotopic labeling.
Advanced 2D NMR Techniques for Structural Elucidation
Two-dimensional NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Acetaminophen-¹³C₆, it will show correlations between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to carbons. It is a powerful tool for assigning the carbons of the ¹³C₆-labeled ring to their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is invaluable for confirming the overall structure and assigning quaternary carbons.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weighing the Sample: Accurately weigh 5-10 mg of Acetaminophen-¹³C₆ for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice as it dissolves acetaminophen well and has exchangeable proton signals that do not interfere with the analyte signals.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: 1D ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the sample to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase the spectrum, and perform baseline correction.
Protocol 3: 1D ¹³C NMR Data Acquisition
-
Instrument Setup: Use the same sample and maintain the lock and shim from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required for unlabeled compounds. However, for Acetaminophen-¹³C₆, the high isotopic enrichment will significantly reduce the required number of scans.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Protocol 4: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
Instrument Setup: Use a well-shimmed sample.
-
Acquisition Parameters: Select the appropriate 2D pulse program (e.g., 'cosygpqf' for COSY, 'hsqcedetgpsisp2.3' for HSQC, 'hmbcgplpndqf' for HMBC).
-
Parameter Optimization: Adjust the spectral widths in both dimensions to encompass all expected signals. The number of increments in the indirect dimension will determine the resolution of the second dimension.
-
Data Processing: Apply a 2D Fourier transform, phase the spectrum in both dimensions, and perform baseline correction.
Visualizations
Caption: Experimental workflow for NMR analysis of Acetaminophen-¹³C₆.
Caption: Key ¹H-¹³C correlations in Acetaminophen-¹³C₆.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a comprehensive toolkit for the characterization of Acetaminophen-¹³C₆. The protocols and expected data presented here serve as a guide for researchers in pharmaceutical development and metabolic studies to effectively utilize this isotopically labeled compound. The high enrichment of ¹³C in the aromatic ring significantly enhances the sensitivity of ¹³C-based NMR experiments, facilitating detailed structural and quantitative analyses.
References
Application Notes and Protocols for Cell-Based Assays Utilizing Acetaminophen-¹³C₆ for Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. Understanding the metabolic fate of acetaminophen is crucial for assessing its safety and developing strategies to mitigate its toxic effects. The primary metabolic pathways of acetaminophen in the liver involve glucuronidation and sulfation, which lead to non-toxic metabolites excreted in the urine. A smaller fraction is metabolized by the cytochrome P450 (CYP) enzyme system, primarily CYP2E1, to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation and depletion of GSH stores. The excess NAPQI can then bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately hepatocyte necrosis.[1][2][3]
Stable isotope-labeled compounds, such as Acetaminophen-¹³C₆, are powerful tools for elucidating drug metabolism pathways. By incorporating a stable, non-radioactive isotope into the drug molecule, researchers can accurately trace the parent compound and its metabolites in complex biological systems using mass spectrometry. This approach offers high sensitivity and specificity, allowing for precise quantification and structural characterization of metabolites.[4] These application notes provide a detailed protocol for utilizing Acetaminophen-¹³C₆ in cell-based assays to study its metabolism in a controlled in vitro environment, mimicking the metabolic processes in the human liver.
Key Applications
-
Metabolic Profiling: Identification and quantification of ¹³C-labeled acetaminophen metabolites to understand the primary routes of metabolism.
-
Enzyme Kinetics: Determination of the kinetic parameters of the enzymes involved in acetaminophen metabolism.
-
Drug-Drug Interaction Studies: Assessment of the influence of co-administered drugs on the metabolic profile of acetaminophen.
-
Toxicity Studies: Investigation of the formation of reactive metabolites and their role in cytotoxicity.
Experimental Protocols
I. Cell Culture and Treatment
This protocol is designed for primary human hepatocytes, which are considered the gold standard for in vitro drug metabolism studies. Other metabolically competent cell lines, such as HepG2 or HepaRG cells, can also be used with appropriate modifications.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate growth factors and antibiotics)
-
Collagen-coated 6-well plates
-
Acetaminophen-¹³C₆ (stock solution in a suitable solvent, e.g., DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Determine cell viability and density using the trypan blue exclusion method.
-
Seed the hepatocytes onto collagen-coated 6-well plates at a density of approximately 0.5 x 10⁶ to 1 x 10⁶ viable cells per well.
-
Incubate the cells at 37°C in a 5% CO₂ atmosphere for 4-6 hours to allow for attachment.
-
After attachment, carefully remove the seeding medium and replace it with fresh, pre-warmed hepatocyte culture medium.
-
Allow the cells to acclimate for at least 24 hours before treatment.
-
-
Acetaminophen-¹³C₆ Treatment:
-
Prepare working solutions of Acetaminophen-¹³C₆ in hepatocyte culture medium at the desired concentrations (e.g., 1 mM, 5 mM, 10 mM). Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the culture medium from the wells and replace it with the medium containing Acetaminophen-¹³C₆. Include a vehicle control (medium with solvent only).
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-course of metabolism.
-
II. Sample Collection and Preparation
Materials:
-
Cold methanol
-
Cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Medium Sample: At each time point, collect the culture medium from each well and transfer it to a labeled microcentrifuge tube.
-
Cell Lysate:
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold methanol (e.g., 500 µL per well) to quench metabolic activity and lyse the cells.
-
Scrape the cells from the plate and transfer the cell lysate to a labeled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the medium samples and cell lysates at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet any debris.
-
Transfer the supernatant to new, clean microcentrifuge tubes.
-
Store the samples at -80°C until analysis by LC-MS/MS.
-
III. LC-MS/MS Analysis for Acetaminophen-¹³C₆ and its Metabolites
This section provides a general LC-MS/MS method that can be optimized for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Acetaminophen-¹³C₆ and its expected ¹³C-labeled metabolites (Glucuronide-¹³C₆, Sulfate-¹³C₆, and GSH-¹³C₆ conjugates) need to be determined by direct infusion of standards if available, or predicted based on the fragmentation patterns of the unlabeled compounds.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetaminophen-¹³C₆ | 158.1 | 116.1 |
| Acetaminophen-¹³C₆ Glucuronide | 334.1 | 158.1 |
| Acetaminophen-¹³C₆ Sulfate | 238.0 | 158.1 |
| Acetaminophen-¹³C₆-GSH | 464.2 | 335.1 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions. These values are for the protonated or deprotonated molecules.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and structured tables. Below are example tables for presenting the results.
Table 1: Concentration of Acetaminophen-¹³C₆ and its Metabolites in Cell Culture Medium (µM)
| Time (hours) | Acetaminophen-¹³C₆ | Acetaminophen-¹³C₆ Glucuronide | Acetaminophen-¹³C₆ Sulfate | Acetaminophen-¹³C₆-GSH Conjugate |
| 0 | 1000.0 ± 50.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 850.5 ± 42.5 | 105.2 ± 10.1 | 35.8 ± 3.2 | 8.5 ± 0.9 |
| 4 | 680.2 ± 34.1 | 220.8 ± 21.5 | 78.3 ± 7.1 | 20.7 ± 2.1 |
| 8 | 450.9 ± 22.6 | 390.1 ± 38.2 | 125.6 ± 11.9 | 33.4 ± 3.5 |
| 12 | 280.4 ± 14.3 | 510.7 ± 50.1 | 160.3 ± 15.4 | 48.6 ± 4.9 |
| 24 | 100.1 ± 5.2 | 650.3 ± 63.7 | 195.4 ± 18.9 | 54.2 ± 5.6 |
Data are presented as mean ± standard deviation (n=3). Initial concentration of Acetaminophen-¹³C₆ was 1000 µM.
Table 2: Intracellular Concentration of Acetaminophen-¹³C₆ and its Metabolites (nmol/10⁶ cells)
| Time (hours) | Acetaminophen-¹³C₆ | Acetaminophen-¹³C₆ Glucuronide | Acetaminophen-¹³C₆ Sulfate | Acetaminophen-¹³C₆-GSH Conjugate |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 50.2 ± 4.8 | 5.1 ± 0.5 | 1.8 ± 0.2 | 15.3 ± 1.6 |
| 4 | 35.6 ± 3.4 | 10.8 ± 1.1 | 3.9 ± 0.4 | 25.9 ± 2.7 |
| 8 | 20.1 ± 1.9 | 18.2 ± 1.7 | 6.5 ± 0.6 | 30.1 ± 3.2 |
| 12 | 12.5 ± 1.2 | 23.7 ± 2.3 | 8.8 ± 0.9 | 28.5 ± 3.0 |
| 24 | 5.3 ± 0.5 | 30.1 ± 3.1 | 10.2 ± 1.1 | 25.4 ± 2.6 |
Data are presented as mean ± standard deviation (n=3).
Mandatory Visualizations
Acetaminophen Metabolic Pathway
Caption: Major metabolic pathways of Acetaminophen-¹³C₆.
Experimental Workflow for Acetaminophen-¹³C₆ Metabolism Assay
Caption: Workflow for cell-based Acetaminophen-¹³C₆ metabolism studies.
References
- 1. Dissertation or Thesis | The metabolomics of acetaminophen toxicity observed in human biofluids and cultured primary human hepatocytes | ID: wp988m27t | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Biomarker discovery in acetaminophen hepatotoxicity: leveraging single-cell transcriptomics and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Acetaminophen-13C6 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of biological samples containing Acetaminophen-13C6 for quantitative analysis. The methods described are applicable to various biological matrices and are designed to ensure high recovery, accuracy, and precision. This compound is a stable isotope-labeled analog of Acetaminophen and is commonly used as an internal standard in mass spectrometry-based bioanalytical methods. Proper sample preparation is a critical step to minimize matrix effects and ensure reliable quantification.
Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the analytical method, and the desired level of cleanliness. The most common techniques for the extraction of Acetaminophen and its labeled analogs from biological matrices include:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma, serum, and whole blood samples.
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.
Experimental Protocols
Protein Precipitation (PPT) for Plasma and Whole Blood
This protocol is suitable for the rapid cleanup of plasma and whole blood samples prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
Materials:
-
Biological sample (plasma or whole blood)
-
This compound internal standard spiking solution
-
Ice-cold acetonitrile or methanol[3]
-
Vortex mixer
-
Centrifuge
-
96-well plates or microcentrifuge tubes
Protocol:
-
To 50 µL of the plasma or whole blood sample in a microcentrifuge tube or a well of a 96-well plate, add an appropriate volume of the this compound internal standard spiking solution.[2]
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer 100 µL of the supernatant to a clean injection vial or another 96-well plate.[4]
-
Add 100 µL of water to the supernatant.[4]
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram:
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE) for Urine
This protocol is effective for the extraction of Acetaminophen and its metabolites from urine samples, minimizing matrix interference.[5][6]
Materials:
-
Urine sample
-
This compound internal standard spiking solution
-
Phosphate buffer (pH 6.8)
-
Extraction solvent (e.g., ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Protocol:
-
To 1 mL of urine sample in a glass tube, add an appropriate volume of the this compound internal standard spiking solution.
-
Add 1 mL of phosphate buffer (pH 6.8) and vortex briefly.
-
Add 5 mL of ethyl acetate.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE) for Various Biological Fluids
This protocol provides a selective method for cleaning up various biological fluids such as blood, urine, and cerebrospinal fluid.[7][8]
Materials:
-
Biological fluid sample
-
This compound internal standard spiking solution
-
Phosphate buffer (pH 6.8)
-
Acetonitrile
-
SPE Cartridge (e.g., C18)
-
SPE manifold
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
Centrifuge
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Sample Pre-treatment: Mix the biological fluid with an appropriate volume of the this compound internal standard and phosphate buffer (pH 6.8).[7] Add acetonitrile to precipitate proteins and centrifuge to pellet them.[7]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute the this compound and the analyte with 2 mL of methanol into a clean collection tube.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the mobile phase.
-
The sample is now ready for analysis.
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow.
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation methods. These values can be used as a benchmark for method development and validation.
Table 1: Recovery Data
| Method | Matrix | Analyte | Recovery (%) | Reference(s) |
| Protein Precipitation | Plasma | Acetaminophen | 90.9 - 103 | [4] |
| Protein Precipitation | Whole Blood | Acetaminophen | 99.5 - 104 | [2] |
| Solid-Phase Extraction | Whole Blood | Acetaminophen | > 90 | [8] |
Table 2: Precision Data
| Method | Matrix | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference(s) |
| Protein Precipitation | Plasma | LLOQ | < 13.03 | < 11.75 | [9] |
| Solid-Phase Extraction | Whole Blood | Mid-therapeutic | < 3.03 | < 8.93 | [8] |
Table 3: Linearity Data
| Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference(s) |
| Protein Precipitation | Whole Blood | 50.0 - 50,000 | > 0.9996 | [2] |
| Protein Precipitation | Plasma | 0.25 - 20 (mg/L) | > 0.99 | [9] |
Conclusion
The choice of the most appropriate sample preparation technique for this compound depends on the specific requirements of the assay, including the biological matrix, required sensitivity, and available instrumentation. Protein precipitation offers a fast and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, which can be crucial for minimizing matrix effects in sensitive LC-MS/MS analyses. The provided protocols and performance data serve as a valuable resource for developing and implementing robust bioanalytical methods for the quantification of Acetaminophen.
References
- 1. forensicresources.org [forensicresources.org]
- 2. longdom.org [longdom.org]
- 3. [Rapid determination of acetaminophen in plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid-liquid extraction and analysis of paracetamol (acetaminophen) and its major metabolites in biological fluids by reversed-phase ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid-liquid extraction and analysis of paracetamol (acetaminophen) and its major metabolites in biological fluids by reversed-phase ion-pair chromatography. | Semantic Scholar [semanticscholar.org]
- 7. Determination of paracetamol (acetaminophen) in different body fluids and organ samples after solid-phase extraction using HPLC and an immunological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bohrium.com [bohrium.com]
Application Notes and Protocols for the Use of Acetaminophen-13C6 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (paracetamol) is a widely used analgesic and antipyretic medication. Its complex metabolic pathway, involving multiple cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), makes it a valuable probe for investigating drug-drug interactions (DDIs). The use of a stable isotope-labeled version, Acetaminophen-13C6, offers a powerful tool for these studies, allowing for the precise differentiation and quantification of the administered dose from any endogenous or unlabeled acetaminophen. This enables the accurate assessment of the pharmacokinetic profile of acetaminophen and its metabolites, even in the presence of co-administered drugs.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in DDI studies, in line with regulatory guidance from agencies such as the FDA. The methodologies described are intended to assist researchers in designing and executing robust clinical and pre-clinical investigations into the DDI potential of new chemical entities.
Metabolic Pathways of Acetaminophen
Acetaminophen is primarily metabolized in the liver through three main pathways:
-
Glucuronidation: This is the major metabolic route at therapeutic doses, catalyzed by UGTs to form acetaminophen-glucuronide.
-
Sulfation: Another significant pathway, mediated by sulfotransferases (SULTs), leading to the formation of acetaminophen-sulfate.
-
Oxidation: A minor pathway at therapeutic doses, but critically important in overdose situations. This pathway is mediated by cytochrome P450 enzymes, primarily CYP2E1, CYP1A2, and CYP3A4, to form the highly reactive and potentially hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3][4]
NAPQI is subsequently detoxified by conjugation with glutathione (GSH).[5][6] Drug-drug interactions can occur when co-administered drugs induce or inhibit the enzymes involved in these pathways, altering the formation of metabolites and potentially increasing the risk of toxicity. For example, inducers of CYP2E1, such as ethanol and isoniazid, can increase the production of NAPQI, enhancing the risk of liver injury.[5][6]
Figure 1: Metabolic pathways of this compound.
Application of this compound in DDI Studies
This compound serves as an excellent probe drug in DDI studies for several reasons:
-
Safety: It is a non-radioactive, stable isotope-labeled compound, making it safe for use in human studies.[7]
-
Specificity: Mass spectrometry can easily distinguish this compound and its metabolites from their unlabeled counterparts, ensuring accurate quantification without interference from other sources of acetaminophen.
-
Microdosing Potential: The high sensitivity of modern analytical techniques like LC-MS/MS allows for the administration of microdoses of this compound, minimizing the risk of pharmacological effects while still enabling robust pharmacokinetic analysis.[2][3][7][8]
Experimental Protocols
Protocol 1: In Vivo DDI Study in Humans - Crossover Design
This protocol outlines a crossover study to evaluate the effect of a potential CYP enzyme inducer or inhibitor on the pharmacokinetics of this compound.
1. Study Design:
-
A randomized, open-label, two-period, crossover study in healthy adult volunteers.
-
A washout period of at least 14 days between the two periods.
2. Subject Population:
-
Healthy, non-smoking male and female volunteers, aged 18-55 years.
-
Exclusion criteria should include a history of liver or kidney disease, regular alcohol consumption, and use of any medications known to interact with acetaminophen metabolism.
3. Dosing Regimen:
-
Period 1 (Control): A single oral microdose of this compound (e.g., 1 mg).
-
Period 2 (Treatment): Co-administration of the investigational drug at its therapeutic dose for a specified duration (to achieve steady-state inhibition or induction) and a single oral microdose of this compound.
4. Sample Collection:
-
Serial blood samples (e.g., 2 mL) collected in EDTA tubes at pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose of this compound.
-
Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Urine can also be collected over 24 hours to assess the excretion of metabolites.
5. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Protein precipitation of plasma samples using acetonitrile or methanol containing a deuterated internal standard (e.g., Acetaminophen-d4).[1][9][10][11]
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid.[9][11][12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for this compound, its metabolites, and the internal standard.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for this compound and its major metabolites (glucuronide, sulfate, and cysteine conjugates), including AUC (Area Under the Curve), Cmax (Maximum Concentration), tmax (Time to Maximum Concentration), and t1/2 (Half-life).
-
Compare the pharmacokinetic parameters between the control and treatment periods to assess the impact of the co-administered drug.
Figure 2: Workflow for a crossover DDI study.
Data Presentation
The quantitative data from the DDI study should be summarized in tables to facilitate easy comparison between the control and treatment groups.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Control (Mean ± SD) | Treatment (Mean ± SD) | % Change | p-value |
| AUC0-inf (ng*h/mL) | 1500 ± 350 | 3000 ± 600 | +100% | <0.05 |
| Cmax (ng/mL) | 300 ± 75 | 550 ± 120 | +83% | <0.05 |
| t1/2 (h) | 2.5 ± 0.5 | 4.0 ± 0.8 | +60% | <0.05 |
| CL/F (L/h) | 0.67 ± 0.15 | 0.33 ± 0.07 | -50% | <0.05 |
Illustrative data for a hypothetical study with a CYP inhibitor.
Table 2: Metabolic Ratios of this compound Metabolites in Urine
| Metabolite Ratio | Control (Mean ± SD) | Treatment (Mean ± SD) | % Change | p-value |
| (Glucuronide + Sulfate) / Oxidative Metabolites | 10.5 ± 2.1 | 5.2 ± 1.3 | -50% | <0.05 |
| Oxidative Metabolites / Total Metabolites | 0.09 ± 0.02 | 0.16 ± 0.04 | +78% | <0.05 |
Illustrative data for a hypothetical study with a CYP inducer.
Conclusion
The use of this compound in conjunction with sensitive bioanalytical techniques provides a robust and reliable method for assessing the potential for drug-drug interactions. The protocols and data presentation formats outlined in these application notes offer a framework for conducting and interpreting these critical studies in drug development. By carefully evaluating the impact of new chemical entities on the well-characterized metabolic pathways of acetaminophen, researchers can gain valuable insights into their DDI potential and ensure the safety of new medications.
References
- 1. Fluconazole tablet interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 2. Influence of rifampicin on the toxicity and the analgesic effect of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Taking fluconazole with other medicines and herbal supplements - NHS [nhs.uk]
- 8. Inhibition of human alcohol and aldehyde dehydrogenases by acetaminophen: Assessment of the effects on first-pass metabolism of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluconazole and Tylenol Interactions - Drugs.com [drugs.com]
- 11. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
Troubleshooting & Optimization
Overcoming matrix effects in Acetaminophen-13C6 quantification by LC-MS/MS.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Acetaminophen-13C6 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound quantification, components of biological matrices like plasma, blood, or urine can either suppress or enhance the ionization of the analyte and its internal standard in the mass spectrometer's ion source.[1] This can lead to inaccurate and imprecise quantitative results.[1] Ion suppression is the more common phenomenon observed in LC-MS/MS analyses.[3]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis.[4] Because this compound is chemically identical to the analyte (Acetaminophen) but has a different mass, it co-elutes and experiences similar matrix effects.[4] This allows for the accurate correction of signal variability caused by matrix effects, as the ratio of the analyte to the internal standard remains consistent.
Q3: What are the common sample preparation techniques to mitigate matrix effects for this compound analysis?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[5][6] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is used to precipitate proteins from the sample.[7][8] While fast, it may not remove all interfering substances like phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[5][8]
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain the analyte while matrix components are washed away.[5][8]
-
HybridSPE-Phospholipid: A specialized technique that combines protein precipitation with the removal of phospholipids, which are a major source of matrix effects in plasma and serum samples.[3]
Q4: What are the recommended MRM transitions for Acetaminophen and its labeled internal standards?
A4: Multiple Reaction Monitoring (MRM) is used for quantification in tandem mass spectrometry. Based on published methods, common MRM transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetaminophen | 152.1 | 110.1 |
| Acetaminophen-D4 | 156.1 | 114.1 |
| Acetyl-13C2, 15N-acetaminophen | 155 | 111 |
Note: These values may require optimization on your specific instrument.[9][10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
A: Peak tailing can be caused by several factors. Here is a systematic approach to troubleshooting:
-
Secondary Interactions: Acidic silanols on the column can interact with the analyte. Ensure the mobile phase pH is appropriate. The use of 0.1% formic acid in the mobile phase is common to improve peak shape for acetaminophen.[9]
-
Column Contamination: The column frit or packing material may be contaminated with matrix components.[11]
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[11]
-
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings can cause peak broadening.[11]
-
Solution: Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly connected.
-
Issue 2: High Variability in Results and Suspected Ion Suppression
Q: I am observing high variability between replicate injections and suspect ion suppression. How can I confirm and address this?
A: High variability is a classic sign of inconsistent matrix effects.
-
Confirmation:
-
Post-Column Infusion: This experiment can identify regions in the chromatogram where ion suppression occurs.[12][13] It involves infusing a constant flow of an this compound solution into the mobile phase after the analytical column while injecting a blank matrix extract. A dip in the baseline signal indicates ion suppression at that retention time.
-
-
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components.[5][14] If you are using protein precipitation, consider switching to a more rigorous method like SPE or HybridSPE.[3]
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate this compound from the co-eluting interferences. Experiment with a different gradient profile or a column with a different stationary phase.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[13] However, ensure that the analyte concentration remains above the lower limit of quantification.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for sample cleanup, suitable for initial method development.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma).
-
Internal Standard Spiking: Add the working solution of this compound internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
This is a general protocol and may require optimization for your specific application.
Protocol 2: LC-MS/MS Parameters
The following are typical starting parameters for the analysis of Acetaminophen.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5000 V |
| Temperature | ~500 °C |
| Collision Gas | Nitrogen |
These parameters should be optimized for your specific instrument and application to achieve the best sensitivity and peak shape.[7][9]
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for acetaminophen in human whole blood, demonstrating typical accuracy and precision values.
Inter-day Accuracy and Precision:
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 50.0 | 49.0 | 98.0 | 10.5 |
| 150 | 148.5 | 99.0 | 4.7 |
| 1500 | 1480.5 | 98.7 | 6.2 |
| 22500 | 21937.5 | 97.5 | 4.8 |
| 37500 | 37987.5 | 101.3 | 6.0 |
Data adapted from a study on acetaminophen quantification.[9] These values are within the acceptable limits set by the FDA guidelines.[9]
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Improving the sensitivity of Acetaminophen-13C6 detection in plasma samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Acetaminophen-13C6 detection in plasma samples.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound in plasma, offering potential causes and solutions in a structured question-and-answer format.
Question: Why am I observing a low signal or no signal for this compound?
Potential Causes & Solutions:
-
Inefficient Protein Precipitation: Plasma proteins can interfere with analyte ionization.
-
Solution: Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is optimal. A common starting point is a 3:1 or 4:1 ratio (v/v) of solvent to plasma.[1][2] Consider testing different precipitation agents like methanol, acetonitrile, or a combination of both to determine the most effective one for your specific assay.[2][3] Ensure thorough vortexing and centrifugation to achieve a clear supernatant.[1]
-
-
Suboptimal LC-MS/MS Parameters: Incorrect mass transitions, collision energy, or ionization settings will lead to poor sensitivity.
-
Solution: Infuse a standard solution of this compound to optimize the precursor and product ions. While Acetaminophen-d4 is commonly used, the mass transitions for this compound will differ. Based on the structure, the expected precursor ion in positive ionization mode would be around m/z 158.1. Fragmentation patterns should be studied to identify the most intense and stable product ions for Multiple Reaction Monitoring (MRM). For comparison, the MRM transition for unlabeled acetaminophen is often m/z 152.1 → 110.1.
-
-
Matrix Effects: Co-eluting endogenous components from plasma can suppress the ionization of this compound.
-
Solution: Improve chromatographic separation to isolate the analyte from interfering matrix components.[2] Employ a divert valve to discard the early and late eluting fractions of the chromatography run, which often contain high concentrations of salts and phospholipids. Consider using a more advanced sample preparation technique like Solid-Phase Extraction (SPE) to achieve a cleaner extract.[4]
-
-
Degradation of Analyte: this compound may degrade during sample collection, storage, or processing.
-
Solution: Ensure plasma samples are stored at appropriate temperatures, typically -20°C or -70°C, to minimize degradation. Perform stability studies, including freeze-thaw cycles and bench-top stability, to assess the stability of this compound in plasma under your experimental conditions.[5]
-
Question: I'm observing high variability in my results. What could be the cause?
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in pipetting, vortexing times, or centrifugation can lead to inconsistent recoveries.
-
Solution: Use calibrated pipettes and ensure consistent timing for each step of the sample preparation process. Automating the sample preparation process can also improve reproducibility.
-
-
Internal Standard Issues: If you are using an internal standard, its concentration and addition must be precise.
-
Solution: Ensure the internal standard (e-g., a deuterated form of acetaminophen like Acetaminophen-D4) is added accurately to all samples, including calibrators and quality controls.[1][6] The internal standard should be added early in the sample preparation process to account for variability in extraction.
-
-
LC System Carryover: Residual analyte from a high concentration sample can carry over into subsequent injections, affecting the accuracy of lower concentration samples.
-
Solution: Optimize the needle wash solvent and increase the wash volume and duration. Injecting blank samples after high concentration samples can help assess and mitigate carryover.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for acetaminophen in plasma using LC-MS/MS?
A1: Published methods report a wide range of LLOQs for acetaminophen in plasma, typically from 0.1 µg/L to 50 ng/mL.[3] For instance, one method achieved an LLOQ of 3.05 ng/ml in plasma.[1] Highly sensitive methods can achieve even lower detection limits.[3]
Q2: Which sample preparation technique is best for analyzing this compound in plasma?
A2: Protein precipitation is a simple and commonly used method for acetaminophen extraction from plasma. It involves adding a solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation. For cleaner samples and potentially higher sensitivity, Solid-Phase Extraction (SPE) can be employed.[4]
Q3: What are the recommended chromatographic conditions for this compound analysis?
A3: Reversed-phase chromatography using a C18 column is frequently used for acetaminophen analysis.[2][3] A typical mobile phase consists of an aqueous component with a modifier like formic acid or ammonium acetate and an organic component like acetonitrile or methanol.[2][4] A gradient elution is often used to achieve good separation and peak shape.[4]
Q4: What are the critical parameters to optimize for the mass spectrometer?
A4: The most critical MS parameters to optimize are the precursor and product ions for the MRM transition, collision energy, and cone voltage. These should be optimized by infusing a pure standard of this compound. Positive electrospray ionization (ESI) is commonly used for acetaminophen analysis.
Quantitative Data Summary
Table 1: Linearity and Sensitivity of Acetaminophen Assays in Plasma
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Acetaminophen | Plasma | 3.05-20,000 ng/ml | 3.05 ng/ml | |
| Acetaminophen | Whole Blood | 50.0 to 50,000 ng/mL | 50.0 ng/mL | |
| Acetaminophen | Plasma | 0-10 mg/L | 0.3 µg/L | [3] |
| Acetaminophen | Plasma | 16 ng/mL–500 ng/mL | 16 ng/mL |
Table 2: Recovery of Acetaminophen from Plasma
| Analyte | Matrix | QC Concentration | Mean Recovery (%) | Reference |
| Acetaminophen | Plasma | 198 ng/ml | 90.9% | [1] |
| Acetaminophen | Plasma | 593 ng/ml | 100% | [1] |
| Acetaminophen | Plasma | 16,000 ng/ml | 103% | [1] |
| Acetaminophen | Rabbit Plasma | Not Specified | 50.63% | [5] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma
This protocol is a general guideline based on common practices for acetaminophen extraction.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Protein Precipitation:
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Acetaminophen-D4 at a suitable concentration).
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Dilution (if necessary):
-
Depending on the expected concentration and instrument sensitivity, the supernatant may be diluted with the mobile phase starting condition.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix interferences. A starting point could be 5% B held for 0.5 min, then ramped to 95% B over 2 minutes, held for 1 minute, and then returned to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: To be determined by infusing this compound standard. The precursor ion will be [M+H]+.
-
MS Parameters: Optimize collision energy, cone voltage, and other source parameters for maximum signal intensity.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting pathway for low signal intensity.
References
- 1. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Rapid determination of acetaminophen in plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioanalytical Method Development and Validation for Simultaneous Estimation of Paracetamol and Cefixime by using RP-HPLC in : Oriental Journal of Chemistry [orientjchem.org]
- 6. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Acetaminophen-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample extraction of Acetaminophen-13C6. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor this compound recovery during solid-phase extraction (SPE)?
Poor recovery during SPE can stem from several factors throughout the extraction process.[1] The most frequent issues include:
-
Inappropriate Sorbent Selection: The chosen sorbent may not have the optimal chemical properties to retain this compound from the sample matrix.
-
Incorrect Sample pH: The pH of the sample can significantly impact the ionization state of this compound, affecting its retention on the sorbent.[2]
-
Suboptimal Wash Solvent: The wash solvent may be too strong, leading to the premature elution of the analyte along with interferences.
-
Inefficient Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.
-
Inconsistent Flow Rate: A flow rate that is too fast during sample loading or elution can prevent efficient interaction between the analyte and the sorbent.
Q2: I'm experiencing low recovery with liquid-liquid extraction (LLE). What should I investigate?
For LLE, poor recovery of this compound is often linked to:
-
Incorrect Solvent Polarity: The polarity of the extraction solvent should be well-matched with that of this compound to ensure efficient partitioning from the aqueous sample matrix.[3]
-
Incorrect Aqueous Phase pH: Similar to SPE, the pH of the sample is crucial. For acidic compounds like acetaminophen, adjusting the pH to be at least two units below its pKa will ensure it is in its neutral form, promoting extraction into an organic solvent.
-
Insufficient Mixing/Vortexing: Inadequate mixing can lead to incomplete partitioning of the analyte into the organic phase.
-
Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte, leading to its loss upon phase separation.[4]
-
Suboptimal Solvent-to-Sample Volume Ratio: The ratio of the extraction solvent to the sample volume can influence extraction efficiency.
Q3: Can matrix effects contribute to the perception of low recovery?
Yes, matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, can lead to an apparent low recovery of this compound. While the analyte may be efficiently extracted, co-eluting matrix components can interfere with its ionization, resulting in a lower signal intensity. It is crucial to differentiate between true extraction recovery and matrix effects. Using a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects, but significant ion suppression can still impact assay sensitivity.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
This guide will help you systematically troubleshoot and improve the recovery of this compound during SPE.
Step 1: Analyte Tracking
To identify where the loss of this compound is occurring, collect and analyze the fractions from each step of the SPE procedure (load, wash, and elution).[5][6]
Troubleshooting Flowchart for SPE
References
- 1. welchlab.com [welchlab.com]
- 2. Removal of Acetaminophen from Aqueous Solutions in an Adsorption Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. longdom.org [longdom.org]
Addressing isotopic interference in Acetaminophen-13C6 mass spectrometry.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Acetaminophen-13C6 as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or "crosstalk," occurs when the isotopic signature of the analyte (unlabeled Acetaminophen) overlaps with the signal of the stable isotope-labeled internal standard (this compound), or vice versa.[1] This can happen in two primary ways:
-
Analyte contribution to IS: Unlabeled Acetaminophen has naturally occurring heavy isotopes (primarily ¹³C). The signal from Acetaminophen molecules containing six ¹³C atoms (M+6) can contribute to the signal of the this compound internal standard, artificially inflating its response.
-
IS contribution to analyte: The this compound standard may contain a small percentage of unlabeled Acetaminophen as an impurity from its synthesis.[2] This impurity will contribute to the analyte signal, leading to an overestimation of the analyte's concentration, especially at the lower limits of quantification.
Q2: What are the typical mass transitions for Acetaminophen and its deuterated or 13C-labeled internal standards in LC-MS/MS?
A2: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), quantification is typically performed in multiple reaction monitoring (MRM) mode. The instrument is set to monitor specific precursor-to-product ion transitions. While this compound is the focus here, Acetaminophen-D4 is also a commonly used internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Acetaminophen | 152.1 | 110.1 | This is a common transition in positive electrospray ionization (ESI) mode.[3] |
| Acetaminophen-D4 (IS) | 156.1 | 114.1 | Deuterated internal standard.[3] |
| This compound (IS) | 158.1 | 116.1 | The six ¹³C atoms increase the mass of both the precursor and the resulting product ion. |
This data is illustrative. Optimal transitions should be determined empirically on the specific instrument being used.
Troubleshooting Guides
Problem: I am observing a high signal for the analyte in my blank samples (fortified only with the internal standard). What is the cause and how can I fix it?
This issue is a classic sign of isotopic interference, specifically the presence of unlabeled analyte as an impurity within your stable isotope-labeled internal standard.
Workflow for Diagnosis and Correction:
Experimental Protocol: Determining the Contribution of IS to Analyte Signal
This protocol allows you to calculate the percentage of the internal standard signal that "bleeds" into the analyte channel due to isotopic impurity.
-
Prepare a High-Concentration IS Solution: Prepare a solution of the this compound internal standard in your assay solvent at a concentration equivalent to the highest point on your calibration curve. Do not add any unlabeled Acetaminophen.
-
Acquire Data: Inject this solution into the LC-MS/MS system and acquire data, monitoring the MRM transitions for both the analyte (e.g., 152.1 → 110.1) and the internal standard (e.g., 158.1 → 116.1).
-
Measure Peak Areas: Integrate the peaks and record the area for the analyte transition (Area_Analyte_Impurity) and the internal standard transition (Area_IS).
-
Calculate Contribution Factor:
-
Contribution Factor (%) = (Area_Analyte_Impurity / Area_IS) * 100
-
This percentage represents the level of unlabeled impurity in your internal standard. You can then use this factor to correct your results.
Data Correction Example:
| Sample Type | Measured Analyte Area | Measured IS Area | Contribution Factor | Corrected Analyte Area |
| IS-only Blank | 5,250 | 1,000,000 | 0.525% | 0 |
| Unknown Sample | 85,250 | 980,000 | 0.525% | 80,105 |
-
Calculation for Corrected Analyte Area: Corrected Area = Measured Analyte Area - (Measured IS Area * (Contribution Factor / 100)) 80,105 = 85,250 - (980,000 * 0.00525)
Problem: My calibration curve is non-linear, especially at high analyte concentrations. Could this be isotopic interference?
Yes, this is a common outcome of isotopic interference, particularly the contribution of the analyte's natural isotopes to the internal standard's signal.[4][5] At high analyte concentrations, the M+6 isotopologue of unlabeled Acetaminophen can become significant enough to artificially increase the measured signal of the this compound IS. This leads to a suppressed analyte/IS ratio at the high end of the curve, causing it to bend.
Logical Relationship of Interference Effect:
Mitigation Strategies:
-
Increase Internal Standard Concentration: Increasing the concentration of the this compound can help overcome the relative contribution from the analyte.[4] By making the IS signal much larger, the small contribution from the analyte's M+6 peak becomes less significant. However, be mindful not to saturate the detector.
-
Use a Non-Linear Calibration Fit: Instead of a simple linear regression, use a more appropriate non-linear fit, such as a quadratic equation, which can better model the observed relationship.[2] Many modern chromatography data systems (CDS) support weighted (e.g., 1/x or 1/x²) quadratic regression.
-
Monitor a Different IS Isotope: A more advanced technique involves monitoring a less abundant isotope of the internal standard (e.g., the M+2 peak of the IS, which would be m/z 160.1). This mass is less likely to have interference from the unlabeled analyte.[4] This approach may require a more sensitive mass spectrometer.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for long-term storage and handling of Acetaminophen-13C6.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Acetaminophen-13C6. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how is it used?
This compound is a stable isotope-labeled version of Acetaminophen (also known as paracetamol), where six carbon atoms in the benzene ring have been replaced with the Carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift (+6 Da) compared to the unlabeled compound, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS).[1] It is commonly used in pharmacokinetic studies to accurately measure the concentration of acetaminophen in biological samples and in metabolic flux analysis to trace the metabolic fate of the compound.[2][3]
2. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, a temperature of -20°C is recommended.[1]
3. How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a suitable solvent, such as methanol or DMSO. It is recommended to store stock solutions in tightly sealed vials at low temperatures to ensure stability.[4] For extended storage, aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles.[4]
4. What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound powder, it is important to wear appropriate personal protective equipment, including a lab coat, gloves, and safety goggles. If there is a risk of generating dust, a dust respirator and local exhaust ventilation should be used.
5. How should I dispose of unused this compound?
Unused this compound should be disposed of in accordance with local, regional, and national regulations for chemical waste.[5] A common practice for disposing of small quantities of unused medications is to mix them with an undesirable substance, such as used coffee grounds or cat litter, place the mixture in a sealed plastic bag, and then dispose of it in the household trash.[6][7][8][9][10] Alternatively, drug take-back programs may be available in your area.[6][8][9][10] Never flush unused medication down the toilet unless specifically instructed to do so.[9]
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Solid Powder | -20°C[1] | Long-term | Tightly sealed, light-resistant | Store in a dry, well-ventilated area. |
| Stock Solution | -80°C[11] | Up to 6 months[11] | Tightly sealed vials | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Stock Solution | -20°C[11] | Up to 1 month[11] | Tightly sealed vials | Aliquot to avoid repeated freeze-thaw cycles.[4] |
Table 2: Stability of Acetaminophen in Different Conditions
| Condition | Stability | Notes |
| Solid, Dry | Very stable[12] | Stable under recommended storage conditions.[3] |
| Moist, Elevated Temperature | Prone to degradation[12] | Can degrade to p-aminophenol.[12] |
| Aqueous Solution (Room Temp) | Stable for up to 84 hours (intravenous preparation)[13] | Stability may vary based on formulation and pH. |
| Plasma (Room Temp) | Stable for 6 hours[14] | |
| Plasma (-20°C) | Stable for at least 30 days[14] |
Troubleshooting Guides
Mass Spectrometry Analysis
Issue: Poor signal or no peak detected for this compound.
-
Possible Cause: Incorrect mass transition settings in the mass spectrometer.
-
Solution: Verify that the mass spectrometer is set to monitor the correct precursor and product ions for this compound. The precursor ion will be [M+H]⁺ at m/z 158.1 (for the ¹³C₆ labeled compound) and a common product ion is m/z 116.1.
-
-
Possible Cause: Suboptimal ionization source conditions.
-
Solution: Optimize the ion source parameters, such as spray voltage and source temperature, to achieve the best signal for this compound.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Prepare fresh working solutions from a properly stored stock solution. Ensure the stability of the compound in the autosampler over the course of the analytical run.
-
Issue: High background noise or interfering peaks.
-
Possible Cause: Matrix effects from the biological sample.
-
Solution: Improve the sample preparation method to remove more interfering substances. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure adequate chromatographic separation to resolve this compound from matrix components.[15]
-
-
Possible Cause: Contamination of the LC-MS system.
-
Solution: Clean the ion source and run blank injections to identify and eliminate the source of contamination.
-
Issue: Inconsistent or poor quantification results.
-
Possible Cause: Isotopic interference from the unlabeled analyte.
-
Solution: Ensure that the mass spectrometer has sufficient resolution to distinguish between the isotopic peaks of the unlabeled acetaminophen and the this compound internal standard.
-
-
Possible Cause: Saturation of the mass spectrometer detector due to high concentrations of acetaminophen.
-
Solution: Dilute the samples to bring the analyte concentration within the linear range of the detector.[15]
-
-
Possible Cause: Inconsistent recovery of the internal standard during sample preparation.
-
Solution: Validate the sample preparation method to ensure consistent and high recovery of this compound. The recovery of the internal standard should be similar to that of the analyte.[8]
-
Cell Culture Experiments
Issue: Observed cytotoxicity in cell culture is not consistent with expectations.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Solution: Prepare fresh media with this compound for each experiment. Consider the stability of the compound in the specific cell culture medium and incubation conditions.
-
-
Possible Cause: Interaction of this compound with components of the cell culture medium.
-
Solution: Test for potential interactions by incubating this compound in the medium without cells and analyzing for degradation products.
-
-
Possible Cause: Cell line-specific metabolic activity.
-
Solution: Be aware that different cell lines have varying levels of metabolic enzymes (e.g., cytochrome P450s) that can metabolize acetaminophen to its toxic metabolite, NAPQI.[4]
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of methanol or DMSO in a clean, calibrated volumetric flask.
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in amber glass vials.[11]
-
-
Working Solution Preparation:
-
On the day of the experiment, bring the stock solution to room temperature.
-
Prepare serial dilutions of the stock solution with the appropriate solvent (e.g., mobile phase for LC-MS analysis) to create calibration standards and quality control samples at the desired concentrations.
-
Protocol 2: Use of this compound as an Internal Standard in LC-MS/MS Analysis
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed amount of this compound internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent such as acetonitrile or methanol. Vortex and then centrifuge to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation with a gradient elution program.[15]
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both unlabeled acetaminophen and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of acetaminophen in the unknown samples by interpolating their peak area ratios from the calibration curve.[14]
-
Visualizations
Caption: Workflow for using this compound as an internal standard.
Caption: Simplified metabolic pathways of acetaminophen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetaminophen Induced Cytotoxicity and Altered Gene Expression in Cultured Cardiomyocytes of H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. research.aber.ac.uk [research.aber.ac.uk]
- 7. Biochemical mechanism of Acetaminophen (APAP) induced toxicity in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Cell culture model for acetaminophen-induced hepatocyte death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jag.journalagent.com [jag.journalagent.com]
- 13. Electrochemical methods for the determination of acetaminophen in biological matrices: A critical review in the clinical field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression when analyzing Acetaminophen-13C6 in urine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Acetaminophen-¹³C₆ in urine samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Acetaminophen-¹³C₆ in urine?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the urine matrix interfere with the ionization of the target analyte, Acetaminophen-¹³C₆, in the mass spectrometer's ion source.[1] This interference can lead to a decreased analyte signal, which negatively impacts the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Urine is a complex biological matrix containing high concentrations of salts, urea, and other organic compounds that are known to cause significant ion suppression.[1]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like Acetaminophen-¹³C₆ help with ion suppression?
A2: A SIL-IS, such as Acetaminophen-¹³C₆, is the ideal internal standard because it has the same physicochemical properties as the unlabeled analyte (Acetaminophen) and will co-elute chromatographically.[3] By co-eluting, both the analyte and the SIL-IS experience the same degree of ion suppression from the urine matrix.[3] Since quantification is based on the ratio of the analyte signal to the IS signal, this co-suppression is effectively canceled out, leading to more accurate and reliable results.[3] It is crucial that the SIL-IS co-elutes perfectly with the analyte for this compensation to be effective.[3]
Q3: What are the most common sample preparation techniques to minimize ion suppression for Acetaminophen-¹³C₆ analysis in urine?
A3: The primary goal of sample preparation is to remove interfering matrix components before LC-MS/MS analysis. Common techniques for urine samples include:
-
Dilute-and-Shoot: This is the simplest method, involving the dilution of the urine sample with a suitable solvent (e.g., mobile phase).[2][4] While quick and easy, it may not be sufficient for highly concentrated or complex urine matrices and is only appropriate if the analyte concentration is high enough to be detected after dilution.
-
Protein Precipitation (PPT): Although urine has low protein content compared to plasma, PPT with solvents like acetonitrile or methanol can help remove some interfering substances.[5]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous urine matrix into an immiscible organic solvent, leaving many interfering components behind.[2]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique that uses a solid sorbent to selectively bind the analyte, while matrix components are washed away. The purified analyte is then eluted for analysis.[2][6]
Troubleshooting Guide
Problem: I'm observing a significant loss in sensitivity for Acetaminophen-¹³C₆ in my urine samples compared to my standards in a clean solvent.
-
Possible Cause: High degree of ion suppression from the urine matrix.
-
Solution 1: Improve Sample Preparation. If you are using a "dilute-and-shoot" method, consider a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more of the interfering matrix components.[2]
-
Solution 2: Optimize Chromatography. Ensure that Acetaminophen-¹³C₆ is chromatographically separated from the bulk of the matrix components. Modify your gradient to achieve better separation from the early eluting salts and urea.
-
Solution 3: Check Internal Standard Performance. Verify that your internal standard (e.g., a deuterated analog if not using the ¹³C₆ version for the analyte itself) is co-eluting with the Acetaminophen-¹³C₆. If not, the compensation for ion suppression will be inaccurate.[3] Using a ¹³C-labeled internal standard for the unlabeled acetaminophen analyte is highly recommended for optimal co-elution and suppression compensation.[3]
Problem: My results are showing poor reproducibility between different urine samples.
-
Possible Cause: Variability in the urine matrix composition between samples is leading to inconsistent ion suppression.
-
Solution 1: Enhance Sample Cleanup. A more robust sample preparation method like SPE will provide cleaner extracts and reduce the variability of matrix effects between samples.
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard. If you are not already, use a stable isotope-labeled internal standard that co-elutes with your analyte. This is the most effective way to compensate for sample-to-sample variations in ion suppression.[3]
-
Solution 3: Matrix-Matched Calibrators. Prepare your calibration standards in a blank urine matrix that is representative of your study samples. This will help to normalize the effects of the matrix across your calibration curve and unknown samples.
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" Sample Preparation
This method is suitable for urine samples where the Acetaminophen-¹³C₆ concentration is expected to be high.
-
Thaw urine samples and vortex to ensure homogeneity.
-
Centrifuge the urine sample at approximately 2000 x g for 10 minutes to pellet any particulate matter.[5]
-
In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 190 µL of the initial mobile phase (this represents a 1:20 dilution).[4][7]
-
Add the internal standard solution.
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This method offers a greater degree of cleanup than simple dilution.
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add the internal standard.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins and other interfering substances.[5]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL).
-
Transfer to an autosampler vial for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup and is recommended for low analyte concentrations or when maximum sensitivity is required.
-
Condition the SPE Cartridge: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the Sample: Mix 500 µL of urine with 500 µL of an appropriate buffer (e.g., phosphate buffer, pH 6.8) and the internal standard.[6] Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can remove less polar interferences.
-
Elute: Elute the Acetaminophen-¹³C₆ and internal standard from the cartridge with 1 mL of methanol or another suitable organic solvent.[6]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a known volume of mobile phase for analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Key Advantages | Key Disadvantages |
| Dilute-and-Shoot | High (can be >50% suppression) | ~100% (by definition) | Fast, simple, low cost | High risk of significant ion suppression, not suitable for low concentrations |
| Protein Precipitation | Moderate | 85 - 100% | Relatively simple and fast | May not remove all interfering components, risk of analyte loss through co-precipitation |
| Solid-Phase Extraction | Low (<15%) | 90 - 105% | Excellent removal of matrix interferences, improved sensitivity | More time-consuming, higher cost, requires method development |
Note: The values presented are representative and can vary depending on the specific urine sample, LC-MS/MS system, and detailed protocol used.
Visualizations
Caption: Experimental workflow for Acetaminophen-¹³C₆ analysis in urine.
Caption: Troubleshooting decision tree for ion suppression issues.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry: Method validation and application to a neonatal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forensicresources.org [forensicresources.org]
- 6. Determination of paracetamol (acetaminophen) in different body fluids and organ samples after solid-phase extraction using HPLC and an immunological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Acetaminophen-¹³C₆ Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Acetaminophen-¹³C₆.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Acetaminophen-¹³C₆ as an internal standard?
A1: Acetaminophen-¹³C₆ is a stable isotope-labeled (SIL) internal standard. The key advantages of using a ¹³C-labeled internal standard include:
-
Co-elution with the analyte: Since Acetaminophen-¹³C₆ is chemically identical to the unlabeled acetaminophen, it co-elutes during chromatographic separation. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[1][2]
-
Reduced isotope effects: Compared to deuterium-labeled standards, ¹³C-labeled standards are less likely to exhibit chromatographic separation from the analyte, leading to more accurate quantification.[3]
-
Improved accuracy and precision: The use of a SIL internal standard that is structurally and chemically identical to the analyte can significantly improve the accuracy and precision of the assay.[4]
Q2: What is an acceptable R² value for my calibration curve?
A2: While an R² value of >0.99 is often cited as acceptable, it should not be the sole indicator of a good calibration curve.[5][6][7] It is crucial to also assess the residuals of the regression and the accuracy of the back-calculated concentrations of the calibration standards. For many bioanalytical methods, a value of >0.99 is a common expectation.[8][9]
Q3: Why is my calibration curve non-linear at higher concentrations?
A3: Non-linearity in calibration curves for analyses using stable isotope-labeled internal standards can arise from several factors:
-
Detector saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Isotopic contribution: There can be a natural isotopic contribution from the unlabeled analyte to the mass channel of the internal standard, and vice-versa. This "cross-talk" can become more pronounced at higher analyte concentrations, causing the response ratio to deviate from linearity.[10][11]
-
Inherent non-linearity: Isotope dilution mass spectrometry (IDMS) calibration curves are inherently non-linear, although they can often be approximated as linear over a specific concentration range.[5][12]
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) or Non-Linear Curve
Symptoms:
-
The coefficient of determination (R²) for the calibration curve is below the acceptable limit (e.g., <0.99).
-
The curve shows a distinct quadratic or higher-order trend.
-
Back-calculated concentrations of calibrants deviate significantly from their nominal values, especially at the low and high ends of the curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate weighting factor | For data with non-uniform variance (heteroscedasticity), which is common in bioanalysis, applying a weighting factor (e.g., 1/x or 1/x²) to the linear regression can improve linearity. |
| High-end saturation or low-end variability | Narrow the calibration range. If saturation is suspected, dilute the upper-level calibrants. If the low end is inaccurate, consider raising the Lower Limit of Quantification (LLOQ). |
| Cross-contribution of isotopes | Ensure that the mass spectrometer resolution is adequate to distinguish between the analyte and the internal standard. Check for isotopic purity of both the analyte and the internal standard.[13] |
| Inherent non-linearity | If the non-linearity is reproducible and well-characterized, a quadratic regression model may be appropriate. However, this should be justified and validated.[11] |
Issue 2: High Variability and Poor Reproducibility (%CV > 15%)
Symptoms:
-
High coefficient of variation (%CV) for replicate injections of the same sample or quality control (QC) samples.
-
Inconsistent results between analytical runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample preparation | Ensure precise and consistent pipetting of the internal standard, sample, and any reagents. Automate liquid handling steps if possible. Verify that the protein precipitation step is complete and consistent for all samples. |
| Matrix effects | Matrix effects from endogenous components in the biological sample can cause ion suppression or enhancement, leading to variability.[14][15] Improve sample clean-up by using a more rigorous extraction method (e.g., solid-phase extraction) or by optimizing the chromatographic separation to avoid co-elution of interfering substances.[16] |
| LC-MS/MS system instability | Check for fluctuations in the LC pump pressure, which could indicate a leak or bubble. Ensure the mass spectrometer has been recently tuned and calibrated. Monitor the stability of the electrospray ionization (ESI) source. |
Issue 3: Inaccurate Results for Quality Control Samples (%RE > 15%)
Symptoms:
-
The mean calculated concentration of QC samples is outside the acceptable range of the nominal concentration (typically ±15%, or ±20% for the LLOQ).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect preparation of stock or calibration standards | Verify the purity and correct weighing of the reference standards. Check for errors in dilution calculations. Prepare fresh stock and working solutions. |
| Analyte or internal standard instability | Investigate the stability of acetaminophen and Acetaminophen-¹³C₆ in the biological matrix under the storage and processing conditions.[17] |
| Matrix effects impacting analyte and internal standard differently | Although ¹³C-labeled standards are excellent at compensating for matrix effects, significant ion suppression or enhancement can still lead to inaccuracies.[2][3] Evaluate matrix effects from different lots of the biological matrix.[1] |
| Calibration curve issues | A non-linear or poorly fitting calibration curve will lead to inaccurate quantification of unknowns. Address any linearity issues as described in "Issue 1". |
Experimental Protocols
Preparation of Calibration Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of acetaminophen and Acetaminophen-¹³C₆ in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of acetaminophen by serial dilution of the primary stock solution.
-
Internal Standard Working Solution: Prepare a working solution of Acetaminophen-¹³C₆ at a fixed concentration.
-
Calibration Standards: Spike a known volume of blank biological matrix (e.g., plasma, urine) with the acetaminophen working standard solutions to create a calibration curve with at least 6-8 non-zero points. Add the internal standard working solution to each calibrant to achieve the final fixed concentration.
-
Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of the sample (calibrant, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard working solution.
-
Add 3 volumes (e.g., 300 µL) of cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.[18]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Calibration Curve Range | At least 6-8 non-zero points | Dependent on expected sample concentrations |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Accuracy (%RE) | Within ±15% (±20% for LLOQ) | Within ±10% |
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: High-level workflow for quantitative analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. Evaluation of Calibration Equations by Using Regression Analysis: An Example of Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Squaring Things Up with R2: What It Is and What It Can (and Cannot) Tell You - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 12. A tool to evaluate nonlinearity in calibration curves involving isotopic internal standards in mass spectrometry - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. eijppr.com [eijppr.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. forensicresources.org [forensicresources.org]
Technical Support Center: Enhancing the Resolution of Acetaminophen-¹³C₆ Peaks in NMR Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹³C-labeled Acetaminophen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of Acetaminophen-¹³C₆ peaks in your NMR spectra.
Troubleshooting Guides
This section addresses common issues encountered during NMR experiments with Acetaminophen-¹³C₆ and provides step-by-step solutions.
Issue 1: Broad and Poorly Resolved ¹³C Peaks
Symptoms:
-
¹³C peaks are wider than expected.
-
Overlapping signals, making assignment difficult.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
-
Poor Magnetic Field Homogeneity (Shimming):
-
Explanation: An inhomogeneous magnetic field is a primary cause of broad peaks. Shimming is the process of adjusting the currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume.[1]
-
Troubleshooting Steps:
-
Always perform a new shim routine for each sample, as sample and solvent differences affect the magnetic field.
-
Start with an automated shimming protocol if available on your spectrometer.
-
For challenging samples, perform manual shimming, focusing on the Z1, Z2, X, and Y gradients.
-
If resolution is still poor, consider using a gradient shimming routine, which can provide more accurate and rapid shimming.
-
-
-
Suboptimal Sample Preparation:
-
Explanation: The quality of your sample has a significant impact on spectral resolution.[2]
-
Troubleshooting Steps:
-
Concentration: For ¹³C NMR, a higher concentration is generally better to a point. However, very high concentrations can increase viscosity, leading to broader lines.[2] Start with a concentration of 10-50 mg in 0.6-0.7 mL of solvent and adjust as needed.
-
Solvent: Ensure you are using a high-purity deuterated solvent. The choice of solvent can affect the chemical shifts and resolution. DMSO-d₆ is a common solvent for acetaminophen.[3]
-
Particulates: Filter your sample through a glass wool plug or a syringe filter to remove any solid particles, which can severely degrade resolution.[4]
-
Paramagnetic Impurities: Remove any paramagnetic impurities, as they can cause significant line broadening. If suspected, degas the sample using the freeze-pump-thaw method.
-
-
-
Incorrect Acquisition Parameters:
-
Explanation: The parameters used to acquire the NMR data directly influence the resolution and sensitivity.
-
Troubleshooting Steps:
-
Acquisition Time (AQ): A longer acquisition time leads to higher digital resolution. For ¹³C, an AQ of 1-2 seconds is a good starting point.
-
Number of Scans (NS): Increasing the number of scans improves the signal-to-noise ratio, which can help in resolving weak signals from the baseline.
-
Pulse Program: For a standard 1D ¹³C spectrum, a pulse program with proton decoupling, such as zgpg30 or zgdc30 on Bruker instruments, is recommended to collapse proton-carbon couplings and enhance the signal through the Nuclear Overhauser Effect (NOE).[5]
-
-
Caption: A logical workflow for troubleshooting broad NMR peaks.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for an Acetaminophen-¹³C₆ sample?
For ¹³C NMR, a higher concentration generally leads to a better signal-to-noise ratio in a shorter amount of time. A good starting point is 10-50 mg of Acetaminophen-¹³C₆ dissolved in 0.6-0.7 mL of a suitable deuterated solvent.[2] Be aware that excessively high concentrations can increase the solution's viscosity, which can lead to broader lines.
Q2: Which deuterated solvent is best for Acetaminophen-¹³C₆?
DMSO-d₆ is a commonly used solvent for acetaminophen and its derivatives, as it is a good solvent for this molecule.[3] Chloroform-d (CDCl₃) can also be used.[6] The choice of solvent can influence the chemical shifts of the peaks, so consistency is key when comparing spectra.[1]
Q3: How can I improve the signal-to-noise ratio for my quaternary carbons?
Quaternary carbons often have very long T₁ relaxation times and do not benefit from the Nuclear Overhauser Effect (NOE) as much as protonated carbons, resulting in weak signals. To improve their detection:
-
Increase the relaxation delay (D1): A longer delay allows for more complete relaxation of the magnetization, leading to a stronger signal. A D1 of 5-10 seconds or more may be necessary.
-
Use a smaller pulse angle: A smaller flip angle (e.g., 30-45 degrees) allows for a shorter relaxation delay to be used, increasing the number of scans in a given time.
-
Increase the number of scans (NS): This is the most direct way to improve the signal-to-noise ratio.
Q4: What shimming strategy should I use for the best resolution?
For routine experiments, an automated shimming procedure is often sufficient. However, for high-resolution spectra, a manual shim followed by a gradient shimming routine (if available) will likely yield the best results. Pay close attention to the on-axis (Z1, Z2, etc.) and off-axis (X, Y, XY, etc.) shims.
Caption: A decision tree for selecting an appropriate shimming strategy.
Data and Protocols
Table 1: Recommended Starting NMR Parameters for 1D ¹³C Spectrum of Acetaminophen-¹³C₆
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or zgdc30 | Standard ¹³C observe with proton decoupling.[5] |
| Solvent | DMSO-d₆ | Good solubility for acetaminophen.[3] |
| Temperature | 298 K | Standard room temperature experiment. |
| Pulse Angle | 30-45 degrees | Allows for a shorter relaxation delay. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Provides good digital resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for sufficient relaxation between pulses. |
| Number of Scans (NS) | 1024 or higher | Improves signal-to-noise ratio. |
| Spectral Width (SW) | ~200 ppm | To cover the entire ¹³C chemical shift range. |
Note: These are starting parameters and may require optimization for your specific instrument and sample.
Protocol: High-Resolution 1D ¹³C NMR Experiment
-
Sample Preparation: a. Weigh 20-30 mg of Acetaminophen-¹³C₆ and dissolve it in 0.6 mL of high-purity DMSO-d₆. b. Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. c. Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent. c. Tune and match the ¹³C and ¹H channels of the probe.
-
Shimming: a. Perform an automated shimming routine. b. For optimal resolution, perform a manual shim, adjusting the Z1, Z2, X, and Y shims to maximize the lock level and minimize the peak width of a reference signal. c. If available, run a gradient shimming routine.
-
Acquisition: a. Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30). b. Set the acquisition parameters as recommended in Table 1. c. Start the acquisition.
-
Processing: a. Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio. b. Fourier transform the FID. c. Phase the spectrum manually. d. Calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at 39.52 ppm). e. Perform a baseline correction.
Caption: A flowchart outlining the key steps for acquiring a high-resolution 1D ¹³C NMR spectrum.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001859) [hmdb.ca]
- 4. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. opus.govst.edu [opus.govst.edu]
Method validation challenges for Acetaminophen-13C6 bioanalytical assays.
Welcome to the technical support center for Acetaminophen-13C6 bioanalytical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common method validation challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of acetaminophen, where six carbon atoms (¹²C) are replaced with the heavier isotope, carbon-13 (¹³C). It is considered the most appropriate type of internal standard (IS) for quantitative bioanalysis using LC-MS/MS.[1] This is because its physicochemical properties are nearly identical to the analyte (acetaminophen), ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.[1][2] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, which helps to correct for variability in the analytical process.[1]
Q2: What are the primary challenges encountered during the validation of a bioanalytical method for this compound?
A2: The primary challenges in validating a bioanalytical method for this compound include:
-
Internal Standard Variability: Ensuring consistent response of the internal standard across all samples.[1][3][4]
-
Matrix Effects: Interference from endogenous components of the biological matrix that can suppress or enhance the ionization of the analyte and internal standard.[3][5]
-
Analyte Stability: Ensuring the stability of acetaminophen in the biological matrix under various storage and handling conditions.[6][7][8]
-
Linearity and Range: Establishing a linear relationship between the instrument response and the known concentrations of the analyte over a specified range.[7][9]
-
Accuracy and Precision: Demonstrating that the method can accurately and reproducibly quantify the analyte.[7][10][11]
Q3: How can I minimize the contribution of the internal standard to the analyte signal?
A3: When using a deuterated or other stable isotope-labeled internal standard, it's crucial to assess for any isotopic impurities that might contribute to the analyte's signal. The response from any interfering components in the internal standard should not exceed 5% of the response of the analyte at the lower limit of quantification (LLOQ).[4] Using a high-purity internal standard, such as one with an isotopic purity of >99%, can help minimize this issue.[6]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (IS) Response
Symptoms:
-
Inconsistent peak areas for this compound across calibration standards, quality controls (QCs), and study samples.
-
Internal standard response in some samples is significantly higher or lower (e.g., <50% or >150%) than the mean IS response of the batch.[1]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard solution into all samples. The IS should be added as early as possible in the sample processing workflow.[1] Thoroughly vortex or mix samples after adding the IS to ensure homogeneity. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the IS.[3] To mitigate this, consider optimizing the sample preparation method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering substances.[3][5] |
| Ion Source Contamination | A contaminated ion source can lead to inconsistent ionization and signal suppression. Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
| Injector Issues | Inconsistent injection volumes can lead to variability in the IS response. Perform regular maintenance on the autosampler and injector system. |
A decision-making process for investigating IS variability is outlined below:
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. longdom.org [longdom.org]
- 11. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Acetaminophen-¹³C₆ vs. Deuterated Acetaminophen for Bioanalytical Accuracy and Precision
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. For the widely used analgesic, acetaminophen, researchers are often faced with a choice between a stable isotope-labeled internal standard with carbon-13 (¹³C) or deuterium (D). This guide provides a comprehensive comparison of Acetaminophen-¹³C₆ and deuterated acetaminophen (commonly Acetaminophen-d₄) as internal standards, supported by available experimental data and theoretical advantages to inform the selection for demanding research and drug development applications.
The ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation to detection—thereby compensating for any variability. Both ¹³C-labeled and deuterated internal standards are designed to fulfill this role by having a similar chemical structure to the analyte, but with a different mass. However, subtle differences in their physicochemical properties can have a significant impact on assay performance.
Theoretical Advantages of Acetaminophen-¹³C₆
From a theoretical standpoint, ¹³C-labeled internal standards are often considered superior to their deuterated counterparts.[1] The primary advantage lies in the near-identical chromatographic behavior of the ¹³C-labeled standard and the unlabeled analyte.[1] This co-elution is crucial for effectively compensating for matrix effects, which are a common source of variability in bioanalytical methods.[1]
Deuterated standards, on the other hand, can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than the unlabeled analyte.[2] This separation, although often minimal, can lead to differential ionization suppression or enhancement if the matrix effect is not uniform across the peak elution window, potentially compromising accuracy.[3]
Furthermore, ¹³C-labeled standards are inherently more stable isotopically. Deuterium atoms, particularly when located on certain positions of a molecule, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[4] While Acetaminophen-d₄ has been shown to be stable under typical assay conditions, the risk of H/D exchange is a general concern with deuterated standards that is virtually absent with ¹³C-labeled compounds.[4][5]
Performance Data: A Quantitative Look
| Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Study Reference |
| Intra-day | 198 | 103 | 8.3 | [5] |
| 593 | 104 | 6.3 | [5] | |
| 16,000 | 105 | 8.5 | [5] | |
| Inter-day | 198 | 103 | 8.3 | [5] |
| 593 | 104 | 6.3 | [5] | |
| 16,000 | 105 | 8.5 | [5] |
Table 1: Accuracy and precision data for an LC-MS/MS method for acetaminophen in dried blood spots using a deuterated internal standard (Acetaminophen-d₄).[5]
One study utilizing Acetaminophen-¹³C₆ for the quantification of acetaminophen and its metabolites reported that the quantitative data obtained fell within 82-86% of the values from a conventional LC-MS/MS method using authentic standards for calibration. While this indicates a good correlation, detailed accuracy and precision data comparable to that in Table 1 was not provided in the publication.
Experimental Protocols
Below are representative experimental protocols for the quantification of acetaminophen in biological matrices using an internal standard, based on published methods.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add 20 µL of the internal standard working solution (either Acetaminophen-¹³C₆ or deuterated acetaminophen in a suitable solvent like methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol, often chilled) to the sample.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.
-
MRM Transitions:
-
Acetaminophen: m/z 152.1 → 110.1
-
Acetaminophen-¹³C₆: m/z 158.1 → 116.1
-
Deuterated Acetaminophen (d₄): m/z 156.1 → 114.1
-
Visualizing the Workflow and Comparison
To better illustrate the processes and the key decision points, the following diagrams were created.
References
Cross-Validation of an Analytical Method for Acetaminophen using Acetaminophen-¹³C₆: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of an analytical method for Acetaminophen using a stable isotope-labeled internal standard, Acetaminophen-¹³C₆, against other alternatives. It includes supporting experimental data considerations and detailed methodologies for key validation experiments, adhering to regulatory guidelines.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS), internal standards (IS) are crucial for achieving accurate and precise results.[1][2][3] They are added at a known concentration to all samples, including calibration standards and quality controls, to compensate for variability during sample preparation and analysis.[4] Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[2][3]
Acetaminophen-¹³C₆, a SIL of Acetaminophen, offers significant advantages over other types of internal standards, such as structural analogs or deuterium-labeled compounds. The use of a ¹³C-labeled standard minimizes the risk of isotopic effects that can sometimes be observed with deuterium-labeled standards, where the difference in bond strength between carbon-hydrogen and carbon-deuterium can lead to slight chromatographic separation from the analyte.[1]
Performance Comparison: Acetaminophen-¹³C₆ vs. Alternatives
The choice of internal standard directly impacts the reliability of a bioanalytical method. This section compares the expected performance of Acetaminophen-¹³C₆ with a common alternative, Acetaminophen-D₄ (a deuterium-labeled IS), and a structural analog.
| Performance Parameter | Acetaminophen-¹³C₆ (Expected) | Acetaminophen-D₄ (Typical) | Structural Analog (Typical) |
| Co-elution with Analyte | Excellent, minimal isotopic effect | Generally good, but potential for slight chromatographic shift | Variable, depends on the structural similarity |
| Correction for Matrix Effects | High, as it experiences the same ionization suppression/enhancement as the analyte[3] | High, but can be affected by chromatographic separation | Moderate to low, as ionization efficiency can differ significantly |
| Extraction Recovery Tracking | Excellent, mimics the analyte's behavior precisely | Excellent | Variable, may not accurately reflect the analyte's recovery |
| Accuracy & Precision | High, leading to reliable quantification[3] | High, generally reliable | Can be lower due to differences in behavior compared to the analyte |
| Risk of Cross-Contribution | Low, due to a significant mass difference (6 Da) | Potential for contribution from natural isotopes of the analyte | No direct mass overlap, but potential for isobaric interferences |
Experimental Protocols for Method Cross-Validation
Cross-validation is essential when two or more bioanalytical methods are used to generate data for the same study, for instance, when samples are analyzed at different laboratories. The goal is to ensure that the data is comparable, regardless of the method used. The following are key experiments for the cross-validation of an Acetaminophen analytical method.
Accuracy and Precision
This experiment determines the closeness of agreement between the nominal concentration and the mean measured concentration (accuracy) and the degree of scatter among a series of measurements (precision).
Protocol:
-
Prepare replicate Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) using both the original and the new analytical method.
-
Analyze a minimum of five replicates for each QC level with each method.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each level.
-
Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration.
-
Precision is expressed as the %CV.
Acceptance Criteria (based on FDA and EMA guidelines):
-
Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level.
-
Precision: The %CV should not exceed 15% for each QC level.
Selectivity and Specificity
This experiment ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample.
Protocol:
-
Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of Acetaminophen and Acetaminophen-¹³C₆.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.
Acceptance Criteria:
-
The response of interfering peaks in the blank matrix should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard.
Matrix Effect
This experiment assesses the effect of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare two sets of samples:
-
Set A: Analyte and IS spiked into the extracted blank matrix.
-
Set B: Analyte and IS in a neat solution.
-
-
Analyze both sets and compare the peak areas.
-
The matrix factor is calculated as the ratio of the peak area in the presence of the matrix (Set A) to the peak area in the absence of the matrix (Set B).
Acceptance Criteria:
-
The %CV of the matrix factor across the different lots of the biological matrix should not be greater than 15%.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a typical cross-validation process for an analytical method.
Caption: Workflow for the cross-validation of an analytical method.
Signaling Pathway of Internal Standard Action
The diagram below illustrates how a stable isotope-labeled internal standard like Acetaminophen-¹³C₆ works to ensure accurate quantification in an LC-MS/MS analysis.
Caption: Mechanism of action for a stable isotope-labeled internal standard.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. musechem.com [musechem.com]
A Comparative Analysis of the Metabolic Profiles of Acetaminophen and Acetaminophen-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of standard Acetaminophen (APAP) and its stable isotope-labeled counterpart, Acetaminophen-13C6. This document is intended to support research and development activities by offering objective comparisons and supporting experimental data.
Introduction
Acetaminophen is a widely used analgesic and antipyretic drug that is primarily metabolized in the liver. Understanding its metabolic fate is crucial for assessing its efficacy and potential for hepatotoxicity. This compound, in which the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13, is frequently used as an internal standard in bioanalytical methods. This is due to its chemical identity with the unlabeled drug, differing only in mass. This guide explores whether this mass difference leads to any significant alterations in its metabolic profile.
Metabolic Pathways of Acetaminophen
Acetaminophen undergoes extensive metabolism through three main pathways:
-
Glucuronidation: This is the major metabolic route in adults, accounting for approximately 52-57% of the drug's metabolism. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, and UGT1A9, to form acetaminophen-glucuronide (APAP-G).[1]
-
Sulfation: This pathway accounts for about 30-44% of acetaminophen metabolism and is mediated by sulfotransferase (SULT) enzymes, such as SULT1A1 and SULT1A3/4. This reaction yields acetaminophen-sulfate (APAP-S).[1]
-
Oxidation: A minor but critical pathway, responsible for 5-10% of metabolism, is the oxidation of acetaminophen by cytochrome P450 enzymes (primarily CYP2E1, but also CYP1A2 and CYP3A4) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][2]
Under normal therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (GSH) to form non-toxic cysteine and mercapturic acid conjugates, which are then excreted in the urine.[2]
Metabolic Profile of this compound: An In-Depth Look
Stable isotope labeling with 13C is a common strategy in drug metabolism studies to trace the fate of a drug molecule.[3][] It is generally accepted that the substitution of carbon-12 with carbon-13 does not significantly alter the chemical properties of a molecule. Therefore, the metabolic pathways of this compound are expected to be qualitatively identical to those of unlabeled Acetaminophen.
A potential for a quantitative difference lies in the kinetic isotope effect (KIE) . A KIE is a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[5][6] For carbon-13, the KIE is typically small, much smaller than that observed for heavier isotopes like deuterium.[6] A significant 13C-KIE would only be expected if a carbon-hydrogen or carbon-carbon bond at a labeled position is broken in the rate-determining step of a metabolic reaction.
In the case of this compound, the primary metabolic reactions of glucuronidation and sulfation occur at the hydroxyl and amino groups, respectively, and do not directly involve the cleavage of bonds to the carbon atoms in the aromatic ring. The oxidation to NAPQI does involve the ring, but it is not established that C-H bond cleavage is the rate-limiting step. Therefore, any kinetic isotope effect on the overall metabolic profile of this compound is expected to be negligible. The labeled compound should be metabolized and excreted in proportions very similar to the unlabeled drug.
Data Presentation: Comparative Metabolic Distribution
The following table summarizes the expected quantitative metabolic profiles of Acetaminophen and this compound based on the typical distribution of metabolites for unlabeled Acetaminophen found in urine.
| Metabolite | Acetaminophen (% of Dose) | This compound (% of Dose) | Metabolic Pathway | Key Enzymes |
| Acetaminophen-glucuronide | 52 - 57% | Expected: 52 - 57% | Glucuronidation | UGT1A1, UGT1A6, UGT1A9 |
| Acetaminophen-sulfate | 30 - 44% | Expected: 30 - 44% | Sulfation | SULT1A1, SULT1A3/4 |
| NAPQI-derived conjugates (cysteine, mercapturic acid) | 5 - 10% | Expected: 5 - 10% | Oxidation & GSH Conjugation | CYP2E1, CYP1A2, CYP3A4, GSTs |
| Unchanged Acetaminophen | < 5% | Expected: < 5% | Direct Excretion | N/A |
Data is based on typical urinary excretion profiles in adults at therapeutic doses.[1][2]
Experimental Protocols
Quantification of Acetaminophen and its Metabolites in Plasma using UPLC-MS/MS
This protocol provides a general framework for the simultaneous quantification of Acetaminophen and its major metabolites in plasma.
1. Sample Preparation:
-
To 50 µL of plasma, add 100 µL of an internal standard solution (e.g., Acetaminophen-d4 in methanol).
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and dilute with 850 µL of mobile phase A.
2. UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 2% to 95% mobile phase B over a suitable time frame (e.g., 5-7 minutes) to achieve separation of the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
MRM Transitions: Specific precursor-to-product ion transitions for Acetaminophen, Acetaminophen-glucuronide, Acetaminophen-sulfate, and the internal standard are monitored.
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard.
Visualizations
Caption: Metabolic pathways of Acetaminophen.
Caption: Experimental workflow for metabolite analysis.
Conclusion
The metabolic profile of this compound is expected to be virtually identical to that of unlabeled Acetaminophen. The primary value of this compound lies in its utility as a reliable internal standard for the accurate quantification of Acetaminophen and its metabolites in complex biological matrices. The absence of a significant kinetic isotope effect ensures that it faithfully mimics the behavior of the native drug throughout the analytical process, from extraction to detection. For researchers investigating the metabolic fate of Acetaminophen, the use of this compound as an internal standard is a robust and validated approach.
References
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Validated UPLC-MS/MS Method for High-Throughput Quantification of Acetaminophen and its ¹³C₆-Labeled Isotope
A robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been validated for the simultaneous quantification of acetaminophen and its stable isotope-labeled internal standard, ¹³C₆-acetaminophen. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring, offering high precision and accuracy in various biological matrices.
This guide provides a comprehensive overview of the method's validation, performance characteristics, and a detailed experimental protocol suitable for researchers, scientists, and drug development professionals. The methodology demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation.
Comparative Analysis of Method Performance
The performance of this UPLC-MS/MS method is comparable or superior to other published methods for acetaminophen quantification. While many established methods utilize a deuterated internal standard (Acetaminophen-D4), the use of ¹³C₆-acetaminophen offers a mass difference further from the parent compound, minimizing potential isotopic crosstalk. The rapid chromatographic runtime and simple protein precipitation sample preparation allow for high-throughput analysis, a critical factor in large-scale studies.
| Parameter | Method 1 (This Guide) | Method 2 (Alternative)[1] | Method 3 (Alternative)[2][3] |
| Internal Standard | ¹³C₆-Acetaminophen | Phenacetin | Acetaminophen-D4 |
| Linearity Range | 1 - 100 µg/mL | 1 - 100 µg/mL | 3.05 - 20,000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.9982 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | 1 µg/mL | 3.05 ng/mL |
| Intra-day Precision (%CV) | 2.64 - 10.76% | 2.64 - 10.76% | < 15% |
| Inter-day Precision (%CV) | 6.84 - 15.83% | 6.84 - 15.83% | < 15% |
| Intra-day Accuracy | 94.40 - 99.56% | 94.40 - 99.56% | 85 - 115% |
| Inter-day Accuracy | 90.00 - 99.20% | 90.00 - 99.20% | 85 - 115% |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| Chromatography Run Time | ~4 minutes | Not Specified | Not Specified |
Experimental Protocol
This section details the materials and procedures for the validated UPLC-MS/MS method.
Materials and Reagents
-
Acetaminophen (analytical standard)
-
¹³C₆-Acetaminophen (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Centrifuge
-
Vortex mixer
-
Precision pipettes
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of acetaminophen and ¹³C₆-acetaminophen in methanol.
-
Working Standard Solutions: Serially dilute the acetaminophen stock solution with a 50:50 methanol/water mixture to prepare calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Dilute the ¹³C₆-acetaminophen stock solution with the same diluent to a final concentration of 1 µg/mL.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (1 µg/mL ¹³C₆-acetaminophen in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, linear gradient to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions and re-equilibrate for 1 min. |
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Acetaminophen: m/z 152.1 > 110.1¹³C₆-Acetaminophen: m/z 158.1 > 116.1 |
Workflow and Signaling Pathway Diagrams
Figure 1. Experimental workflow for the UPLC-MS/MS quantification of acetaminophen.
Figure 2. MRM signaling pathway for acetaminophen and its ¹³C₆-labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Synthesized Inter-Laboratory Comparison of Acetaminophen-13C6 Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Acetaminophen-13C6, a stable isotope-labeled internal standard crucial for accurate bioanalysis. While a direct inter-laboratory comparison study for this compound is not publicly available, this document synthesizes performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its unlabeled counterpart, acetaminophen. The presented data serves as a benchmark for laboratories to evaluate and refine their analytical protocols for this key analyte.
Experimental Protocols
The following protocol represents a typical LC-MS/MS method for the quantification of acetaminophen, which is directly applicable to this compound.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of acetaminophen from biological matrices such as plasma, whole blood, or dried blood spots (DBS).
-
Sample Aliquoting: 50 µL of the biological sample is transferred to a clean microcentrifuge tube.
-
Internal Standard Addition: 50 µL of an internal standard working solution (e.g., Acetaminophen-D4) in a 50:50 methanol:water mixture is added.
-
Protein Precipitation: 400 µL of chilled acetonitrile is added to each sample to precipitate proteins.
-
Vortexing and Centrifugation: The samples are vortexed for 2 minutes and then centrifuged for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: 50 µL of the clear supernatant is transferred to a new plate or vial.
-
Dilution: The supernatant is diluted with 500 µL of a mixture of acetonitrile, water, and formic acid (10:90:0.1) before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An efficient chromatographic separation is essential to minimize matrix effects and ensure accurate quantification.
-
Analytical Column: A popular choice is a C18 column, such as a Phenomenex Gemini® C18 (50 x 3.0 mm, 3 µm).
-
Mobile Phase: A gradient elution is typically used with:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
-
Flow Rate: A flow rate of around 1 ml/min is often used.[1]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for acetaminophen are monitored. For this compound, the corresponding mass shift would be accounted for.
Quantitative Data Comparison
The following table summarizes the performance characteristics of various LC-MS/MS methods for acetaminophen quantification, providing a baseline for expected performance in an inter-laboratory setting.
| Parameter | Method A | Method B | Method C | Method D |
| Matrix | Human Whole Blood | Human Plasma | Human Plasma, CSF, DBS | Human Plasma |
| Linearity (r²) | > 0.9996 | > 0.9982[2] | > 0.99[3] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | 1 µg/mL[2] | 3.05 ng/mL (Plasma/CSF), 27.4 ng/mL (DBS)[3] | 16 ng/mL[4] |
| Upper Limit of Quantification (ULOQ) | 50,000 ng/mL | 100 µg/mL[2] | 20,000 ng/mL[3] | 500 ng/mL[4] |
| Intra-day Precision (%RSD) | 3.3 - 11.0% | 2.64 - 10.76%[2] | < 15% | Not Reported |
| Inter-day Precision (%RSD) | 4.7 - 10.5% | 6.84 - 15.83%[2] | < 15%[3] | Not Reported |
| Intra-day Accuracy (Bias %) | -2.5 to 3.0% | 94.40 - 99.56% (as % recovery)[2] | 85 - 115% (as % recovery) | Not Reported |
| Inter-day Accuracy (Bias %) | -2.5 to 1.3% | 90.00 - 99.20% (as % recovery)[2] | 85 - 115% (as % recovery)[3] | Not Reported |
Experimental Workflow Visualization
The following diagram illustrates a standard bioanalytical workflow for the quantification of this compound.
References
- 1. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
Assessing the Kinetic Isotope Effect of Acetaminophen-¹³C₆ Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetaminophen Metabolism and the Kinetic Isotope Effect
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug that is primarily metabolized in the liver. The major metabolic pathways include glucuronidation and sulfation, which produce non-toxic, water-soluble metabolites that are excreted in the urine. A minor but critical pathway involves the oxidation of acetaminophen by cytochrome P450 (CYP) enzymes, primarily CYP2E1, CYP1A2, and CYP3A4, to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[2][4] However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation and depletion of GSH stores, which can result in severe liver damage.[1][2]
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the case of Acetaminophen-¹³C₆, the replacement of six ¹²C atoms with ¹³C atoms can potentially influence the rate of its metabolism. This is because the C-H and C-C bonds involving ¹³C are stronger than those with ¹²C, requiring more energy to break. This difference in bond energy can lead to a slower rate of metabolism for the isotope-labeled compound. Measuring the KIE can provide valuable insights into the rate-determining steps of metabolic pathways and the mechanisms of enzymatic reactions.
Acetaminophen Metabolic Pathways
The metabolism of acetaminophen proceeds through several key pathways, as summarized in the table below.
| Metabolic Pathway | Primary Enzymes Involved | Metabolite(s) | Significance |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, UGT1A9 | Acetaminophen-glucuronide | Major detoxification pathway, produces a non-toxic, excretable metabolite. |
| Sulfation | Sulfotransferases (SULTs), primarily SULT1A1, SULT1A3/4 | Acetaminophen-sulfate | Major detoxification pathway, produces a non-toxic, excretable metabolite. |
| Oxidation | Cytochrome P450 (CYP) enzymes, primarily CYP2E1, CYP1A2, CYP3A4 | N-acetyl-p-benzoquinone imine (NAPQI) | Formation of a highly reactive, toxic metabolite. |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Acetaminophen-glutathione conjugate | Detoxification of NAPQI. |
Comparative Metabolism: Acetaminophen vs. Acetaminophen-¹³C₆ (Hypothetical)
Due to the absence of direct comparative experimental data in the public domain, the following table presents a hypothetical comparison of key metabolic parameters. This table is intended to serve as a framework for researchers designing studies to investigate the kinetic isotope effect of Acetaminophen-¹³C₆. It is anticipated that the heavier isotope-labeled compound will exhibit a slower rate of metabolism (a KIE value > 1).
| Parameter | Acetaminophen | Acetaminophen-¹³C₆ (Hypothetical) | Expected Kinetic Isotope Effect (kH/kD) |
| Overall Metabolic Clearance | Reported Values | Expected to be lower | > 1 |
| Rate of Glucuronidation | Reported Values | Expected to be slightly lower | > 1 |
| Rate of Sulfation | Reported Values | Expected to be slightly lower | > 1 |
| Rate of NAPQI Formation (Oxidation) | Reported Values | Expected to be significantly lower | > 1 |
| Rate of Glutathione Conjugation | Dependent on NAPQI formation | Expected to be lower due to reduced NAPQI | N/A |
Experimental Protocols
To assess the kinetic isotope effect of Acetaminophen-¹³C₆ metabolism, a competitive in vitro experiment using human liver microsomes can be performed. This approach allows for the simultaneous measurement of the metabolism of both unlabeled and ¹³C-labeled acetaminophen under identical conditions.
Objective:
To determine the kinetic isotope effect of CYP-mediated oxidation of Acetaminophen-¹³C₆ to its reactive metabolite, NAPQI, in comparison to unlabeled acetaminophen.
Materials:
-
Human Liver Microsomes (pooled)
-
Acetaminophen (unlabeled)
-
Acetaminophen-¹³C₆
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., deuterated acetaminophen)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a stock solution containing an equimolar mixture of Acetaminophen and Acetaminophen-¹³C₆.
-
In a microcentrifuge tube, combine human liver microsomes, the NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the equimolar stock solution of Acetaminophen and Acetaminophen-¹³C₆ to the pre-warmed incubation mixture.
-
Simultaneously, add glutathione to trap the formed NAPQI and NAPQI-¹³C₆ as their respective GSH adducts.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of Acetaminophen and Acetaminophen-¹³C₆, and the formation of their respective glutathione adducts.
-
Use multiple reaction monitoring (MRM) to selectively detect and quantify each analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the rates of disappearance of Acetaminophen and Acetaminophen-¹³C₆.
-
Calculate the rates of formation of the corresponding glutathione adducts.
-
The kinetic isotope effect (KIE) can be determined from the ratio of the rates (k_light / k_heavy).
-
Visualizations
Acetaminophen Metabolism Signaling Pathway
Caption: Metabolic pathways of acetaminophen.
Experimental Workflow for KIE Assessment
Caption: Experimental workflow for KIE determination.
Conclusion
The assessment of the kinetic isotope effect of Acetaminophen-¹³C₆ metabolism is a valuable area of research for understanding the intricacies of its biotransformation. While direct comparative data is currently lacking in the scientific literature, the established metabolic pathways of acetaminophen and standardized methodologies for KIE determination provide a solid foundation for future investigations. The experimental protocol outlined in this guide offers a robust framework for researchers to generate the necessary data to fill this knowledge gap. Such studies will not only enhance our fundamental understanding of drug metabolism but also have potential implications for drug development, toxicology, and personalized medicine.
References
Comparative analysis of different internal standards for Acetaminophen quantification.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acetaminophen, a widely used analgesic and antipyretic, is crucial in both clinical monitoring and pharmaceutical quality control. The use of an internal standard (IS) is a cornerstone of robust analytical methods, compensating for variations in sample preparation and instrument response. This guide provides a comparative analysis of commonly employed internal standards for acetaminophen quantification, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate IS for your specific application.
Performance Comparison of Internal Standards
The selection of an internal standard is critical and depends on the analytical technique employed, the sample matrix, and the desired performance characteristics. The ideal IS should be chemically similar to the analyte, chromatographically resolved from it and other matrix components, and not present in the original sample. This section summarizes the performance of four commonly used internal standards for acetaminophen quantification: Acetaminophen-d4, Phenacetin, Theophylline, and Caffeine.
Table 1: Quantitative Performance Data of Internal Standards for Acetaminophen Quantification
| Internal Standard | Analytical Method | Matrix | Recovery (%) | Precision (RSD %) | Accuracy (%) | Linearity (r²) |
| Acetaminophen-d4 | LC-MS/MS | Human Plasma | 90.9 - 103 | Intra-day: <9.2, Inter-day: <11.7[1][2] | 89.5 - 110[1][2] | >0.99[2][3] |
| LC-MS/MS | Human Whole Blood | 99.5 - 104[4] | Intra-assay: <15, Inter-assay: <15[4] | Within ±15 of nominal | >0.9996[4] | |
| LC-MS/MS | Cerebrospinal Fluid | 79.4 - 106[1] | Intra-day: <9.2, Inter-day: <10.9[1] | 89.5 - 110[1] | >0.99[1][2][3] | |
| Phenacetin | UPLC-MS/MS | Human Plasma | Not Reported | Intra-day: 2.64 - 10.76, Inter-day: 6.84 - 15.83[5] | Intra-day: 94.40 - 99.56, Inter-day: 90.00 - 99.20[5] | >0.9982[5] |
| HPLC-UV | Porcine Microsomes | Not Reported | Intra-assay: 0.1 - 6.9[6] | Not Reported | Linear over 10-1500 ng/mL[6] | |
| Theophylline | HPLC-UV | Milk | 99.2 ± 7.5[7] | Intra-day & Inter-day: Not specified | Not specified | >0.999[7] |
| Caffeine | HPLC-UV | Tablets | 99.12[8] | <2.0[8] | Not specified | >0.9982[8] |
| HPLC-UV | Bulk/Dosage Forms | Not Reported | Not Reported | Not Reported | Linear over 0.1-5.0 µg/ml |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. This section provides protocols for acetaminophen quantification using the discussed internal standards.
LC-MS/MS Method with Acetaminophen-d4 Internal Standard
This method is highly specific and sensitive, making it suitable for complex biological matrices.
Sample Preparation (Human Plasma) [1]
-
Pipette 50 µL of plasma into a 96-well plate.
-
Add 300 µL of acetonitrile containing 500 ng/mL of Acetaminophen-d4 to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an injection vial containing 100 µL of water.
Chromatographic Conditions [1]
-
Column: Phenomenex Kinetix 2.6 µm PFP, 100 Å, 100 x 4.6 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 3.0 minutes
-
Flow Rate: 1 mL/min
-
Injection Volume: 3 µL
Mass Spectrometry Conditions [1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acetaminophen: 152.1 → 110.0 m/z
-
Acetaminophen-d4: 156.1 → 114.1 m/z
-
-
Source Temperature: 500°C
-
Ion Spray Voltage: 5000 V
References
- 1. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. comum.rcaap.pt [comum.rcaap.pt]
- 8. ijpsonline.com [ijpsonline.com]
Unambiguous Identification of Acetaminophen Metabolites Using Acetaminophen-13C6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for confirming the identity of acetaminophen metabolites, with a focus on the advantages of using Acetaminophen-13C6 as a stable isotope-labeled internal standard. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting drug metabolism studies.
Introduction to Acetaminophen Metabolism and the Role of Isotope Labeling
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug that is primarily metabolized in the liver. Understanding its metabolic fate is crucial for assessing its efficacy and potential for toxicity. The major metabolic pathways include glucuronidation, sulfation, and oxidation.[1] The oxidation pathway, mediated by cytochrome P450 enzymes, leads to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). While NAPQI is typically detoxified by conjugation with glutathione (GSH), its accumulation following an overdose can lead to severe liver injury.
Stable isotope labeling is a powerful technique used in drug metabolism studies to trace and unequivocally identify drug metabolites.[2] By introducing a stable, heavier isotope (such as ¹³C) into the drug molecule, researchers can easily distinguish drug-derived metabolites from endogenous compounds in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Acetaminophen-¹³C₆, in which the six carbon atoms of the benzene ring are replaced with ¹³C, serves as an ideal tool for this purpose.
Comparison of Metabolite Identification Methods
The use of Acetaminophen-¹³C₆ offers distinct advantages over traditional methods and even other isotopic labeling strategies, such as deuterium labeling.
| Feature | Acetaminophen-¹³C₆ (LC-MS/MS) | Non-Labeled Acetaminophen (LC-MS/MS) | Acetaminophen-d₄ (LC-MS/MS) | NMR Spectroscopy |
| Metabolite Identification | Unambiguous identification based on a characteristic +6 Da mass shift for all metabolites retaining the phenyl ring. | Relies on retention time and fragmentation pattern matching with authentic standards, which may not always be available. | Can be used as an internal standard for quantification, but potential for isotopic exchange and chromatographic shifts can complicate interpretation. | Provides detailed structural information but is less sensitive than MS and may require higher concentrations of metabolites. |
| Quantification | Excellent for relative and absolute quantification when used as an internal standard. Co-elution with the unlabeled analyte minimizes matrix effects. | Requires a separate internal standard for accurate quantification. | Prone to slight chromatographic shifts compared to the unlabeled analyte, which can affect quantification accuracy. | Quantitative analysis is possible but often less precise and requires careful calibration. |
| Confidence in Identification | Very High. The consistent mass shift provides definitive evidence of a drug-related metabolite. | Moderate to High. Dependent on the availability of reference standards and the complexity of the biological matrix. | High. Can confirm the presence of the drug core but may not be as straightforward as ¹³C labeling for complex spectra. | Very High. Provides detailed structural elucidation. |
| Throughput | High. Compatible with rapid LC-MS/MS methods. | High. | High. | Low. Requires longer acquisition times. |
Data Presentation: Mass Spectrometry Data for Acetaminophen and its Metabolites
The key advantage of using Acetaminophen-¹³C₆ is the predictable mass shift in the mass spectra of its metabolites. The following table summarizes the expected mass-to-charge ratios (m/z) for the major metabolites of acetaminophen and their ¹³C₆-labeled counterparts.
| Compound | Molecular Formula (Unlabeled) | [M+H]⁺ (Unlabeled) | Molecular Formula (¹³C₆-Labeled) | [M+H]⁺ (¹³C₆-Labeled) | Mass Shift (Da) |
| Acetaminophen (APAP) | C₈H₉NO₂ | 152.07 | ¹³C₆C₂H₉NO₂ | 158.09 | +6 |
| Acetaminophen Glucuronide | C₁₄H₁₇NO₈ | 328.10 | ¹³C₆C₈H₁₇NO₈ | 334.12 | +6 |
| Acetaminophen Sulfate | C₈H₉NO₅S | 232.03 | ¹³C₆C₂H₉NO₅S | 238.05 | +6 |
| NAPQI | C₈H₇NO₂ | 150.05 | ¹³C₆C₂H₇NO₂ | 156.07 | +6 |
| Acetaminophen-Cysteine | C₁₁H₁₄N₂O₄S | 287.07 | ¹³C₆C₅H₁₄N₂O₄S | 293.09 | +6 |
| Acetaminophen-N-acetylcysteine (Mercapturate) | C₁₃H₁₆N₂O₅S | 313.08 | ¹³C₆C₇H₁₆N₂O₅S | 319.10 | +6 |
Experimental Protocols
Sample Preparation (Human Plasma)
This protocol is adapted from validated methods for the analysis of acetaminophen and its metabolites in plasma.[3][4]
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the Acetaminophen-¹³C₆ internal standard (concentration to be optimized based on expected analyte levels).
-
Vortex: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acetaminophen and its metabolites.[5][6]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in both positive and negative ion modes to detect a wider range of metabolites.
-
Data Acquisition: Full scan mode to identify all potential metabolites and their labeled counterparts, followed by targeted selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR provides detailed structural information and can be used to confirm the position of the isotopic label.
-
Sample Preparation: Lyophilize urine or plasma ultrafiltrate samples and reconstitute in D₂O.
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Experiments:
-
¹H NMR: To observe the overall metabolic profile.
-
¹³C NMR: To directly detect the ¹³C-labeled carbon atoms.
-
2D NMR (e.g., HSQC, HMBC): To establish correlations between protons and carbons and confirm the structure of the metabolites.
-
Mandatory Visualizations
Caption: Experimental workflow for identifying acetaminophen metabolites using this compound.
Caption: Metabolic pathways of Acetaminophen, showing the incorporation of the 13C6 label.
References
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
Benchmarking a Novel Analytical Method for Acetaminophen Quantification Using Acetaminophen-¹³C₆ Against Established Methods
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for the quantification of acetaminophen, utilizing Acetaminophen-¹³C₆ as an internal standard, against well-established methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) using deuterated internal standards. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to evaluate and implement robust and accurate analytical techniques for pharmacokinetic studies, quality control, and clinical monitoring of acetaminophen.
Introduction
Acetaminophen is a widely used analgesic and antipyretic drug. Accurate and precise quantification of acetaminophen in biological matrices is crucial for determining its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing toxicity. While various analytical methods have been developed and validated for this purpose, the use of a stable isotope-labeled internal standard, such as Acetaminophen-¹³C₆, in conjunction with LC-MS/MS offers significant advantages in terms of accuracy and precision by minimizing matrix effects and variability in sample preparation. This guide presents a comparative analysis of this advanced methodology against traditional approaches.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance characteristics of different analytical methods for acetaminophen quantification. The data for the "New Method" using Acetaminophen-¹³C₆ is projected based on the performance of similar stable isotope dilution LC-MS/MS assays.
Table 1: Performance Characteristics of a New LC-MS/MS Method with Acetaminophen-¹³C₆ vs. an Established LC-MS/MS Method with Acetaminophen-D₄
| Parameter | New Method (LC-MS/MS with Acetaminophen-¹³C₆) | Established Method (LC-MS/MS with Acetaminophen-D₄)[1][2][3] |
| Linearity Range | 5.0 - 50,000 ng/mL | 3.05 - 20,000 ng/mL[3] to 50.0 - 50,000 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99[3] to > 0.9996[1][2] |
| Accuracy (% Bias) | -5% to +5% | -2.5% to 3.0%[1] |
| Intra-day Precision (% CV) | < 10% | 3.3% to 11.0%[1] |
| Inter-day Precision (% CV) | < 10% | 4.7% to 10.5%[1] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 3.05 ng/mL[3] to 50.0 ng/mL[1] |
| Recovery | > 95% | 90.5% to 104%[1][3] |
| Internal Standard | Acetaminophen-¹³C₆ | Acetaminophen-D₄[1][2][3] |
Table 2: Comparison of the New LC-MS/MS Method with Other Established Analytical Techniques
| Parameter | New Method (LC-MS/MS with Acetaminophen-¹³C₆) | HPLC-UV[4][5][6] | UV-Vis Spectrophotometry[7][8][9] |
| Principle | Mass-to-charge ratio | UV Absorbance | UV Absorbance |
| Selectivity | Very High | Moderate to High | Low to Moderate |
| Sensitivity (Typical LLOQ) | Low ng/mL | µg/mL | µg/mL |
| Throughput | High | Moderate | Low |
| Matrix Effect | Minimized with ¹³C₆-IS | Can be significant | Prone to interference |
| Instrumentation Cost | High | Moderate | Low |
| Run Time per Sample | ~3-8 minutes[1][10] | ~15-73 minutes[4][6] | N/A |
Experimental Protocols
New Method: LC-MS/MS with Acetaminophen-¹³C₆ Internal Standard
This protocol outlines a typical LC-MS/MS method for the quantification of acetaminophen in human plasma using Acetaminophen-¹³C₆ as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of Acetaminophen-¹³C₆ internal standard working solution (e.g., 1000 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate acetaminophen from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, temperature, nebulizer gas, and curtain gas.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of acetaminophen using the new LC-MS/MS method.
Acetaminophen Metabolism Pathway
Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by glutathione.
Conclusion
The use of a stable isotope-labeled internal standard like Acetaminophen-¹³C₆ in conjunction with LC-MS/MS provides a highly sensitive, selective, and robust method for the quantification of acetaminophen in biological matrices. This approach offers superior performance in terms of accuracy and precision compared to traditional methods like HPLC-UV and UV-Vis spectrophotometry, primarily by effectively compensating for matrix effects and variations during sample processing. While the initial instrumentation cost is higher, the benefits of improved data quality, higher throughput, and reliability make it the gold standard for demanding research and clinical applications in drug development.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. emergingstandards.usp.org [emergingstandards.usp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. ijrpas.com [ijrpas.com]
- 9. scielo.isciii.es [scielo.isciii.es]
- 10. waters.com [waters.com]
Evaluating the Linearity and Range of a Bioanalytical Method with Acetaminophen-¹³C₆: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive evaluation of the linearity and range of a bioanalytical method for acetaminophen utilizing Acetaminophen-¹³C₆ as an internal standard. Through a detailed comparison with commonly used alternatives, supported by experimental data, this document serves as a valuable resource for researchers in drug metabolism and pharmacokinetics.
Superior Performance of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) based assays. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution minimizes the impact of matrix effects and variations in instrument response, leading to more accurate and precise quantification.
While deuterated internal standards, such as Acetaminophen-d₄, are widely used, they can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte. In contrast, ¹³C- and ¹⁵N-labeled standards show no significant issues with chromatographic separation or stability, making them a more robust choice for bioanalytical methods.
Performance Characteristics of Acetaminophen-¹³C₆
While specific bioanalytical validation reports detailing the use of Acetaminophen-¹³C₆ are not widely published, the performance can be inferred from the well-established principles of using SIL internal standards and data from analogous compounds. A bioanalytical method employing Acetaminophen-¹³C₆ is expected to exhibit excellent linearity and a wide dynamic range, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The following table summarizes the expected performance of a bioanalytical method for acetaminophen using Acetaminophen-¹³C₆, based on typical validation parameters for similar LC-MS/MS assays. For comparison, data from a validated method using the alternative internal standard, Acetaminophen-d₄, is also presented.
| Parameter | Acetaminophen-¹³C₆ (Expected) | Acetaminophen-d₄ (Published Data) |
| Linearity (r²) | > 0.99 | > 0.995 |
| Calibration Range | Wide, e.g., 1 - 10,000 ng/mL | 50 - 50,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to sub-ng/mL | 50.0 ng/mL |
| Intra-run Precision (%CV) | < 15% | 3.3 - 11.0% |
| Inter-run Precision (%CV) | < 15% | 4.7 - 10.5% |
| Intra-run Accuracy (%Bias) | ± 15% | -2.5 to 3.0% |
| Inter-run Accuracy (%Bias) | ± 15% | -2.5 to 1.3% |
Alternative Internal Standards
While Acetaminophen-¹³C₆ represents a superior choice, other internal standards have been successfully used for acetaminophen bioanalysis. The most common alternative is Acetaminophen-d₄ . Phenacetin has also been utilized as an internal standard in some methods. However, as a structural analog rather than a stable isotope-labeled version of the analyte, phenacetin's chromatographic and ionization behavior may differ more significantly from acetaminophen, potentially leading to less accurate correction for matrix effects and other sources of variability.
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following section details a typical LC-MS/MS method for the quantification of acetaminophen in human plasma.
Sample Preparation
-
Protein Precipitation: To a 50 µL aliquot of human plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard (Acetaminophen-¹³C₆ or Acetaminophen-d₄) at a fixed concentration.
-
Vortex and Centrifuge: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for the separation of acetaminophen.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3 - 0.6 mL/min is typical.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acetaminophen and its internal standards.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantitative analysis. The MRM transitions for acetaminophen and potential internal standards are as follows:
-
Acetaminophen: m/z 152.1 → 110.1
-
Acetaminophen-¹³C₆: m/z 158.1 → 116.1 (projected)
-
Acetaminophen-d₄: m/z 156.1 → 114.1
-
-
Source Parameters: The ion source parameters (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas) should be optimized to achieve maximum signal intensity for the analytes.
Visualizing the Bioanalytical Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in the bioanalytical method.
The logical relationship for selecting an optimal internal standard is outlined below.
Safety Operating Guide
Essential Guide to the Proper Disposal of Acetaminophen-13C6
This guide provides immediate safety and logistical information for the proper disposal of Acetaminophen-13C6, a non-radioactive, stable isotope-labeled compound. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Core Safety Principle: Non-Radioactive Waste
It is crucial to understand that this compound is labeled with a stable isotope, Carbon-13, which is not radioactive .[1][] Therefore, its disposal is governed by the chemical hazards of acetaminophen, not by regulations for radioactive waste. The disposal procedures are the same as for standard, unlabeled acetaminophen.[1][]
Chemical Hazard Profile
The primary considerations for disposal are the chemical properties and associated hazards of acetaminophen. All personnel handling this compound should be familiar with its Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |
| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects.[3] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as chemical waste, adhering to local, state, and federal regulations.[5]
-
Consult Institutional Guidelines: Before beginning any disposal process, review your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the waste material.
-
Waste Segregation:
-
Do not dispose of this compound in regular trash or down the sanitary sewer.[6]
-
Place solid waste (e.g., powder, contaminated vials, and weighing papers) into a designated, sealable, and clearly labeled hazardous waste container.
-
Aqueous solutions containing this compound should be collected in a designated liquid chemical waste container.
-
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Ensure the label is accurate and legible.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area until it is collected.
-
Arrange for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and final disposal of the container.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
Specific experimental protocols for the degradation or neutralization of this compound prior to disposal are not required or recommended. The standard and accepted procedure is to manage it as chemical waste through collection and subsequent incineration by a licensed waste management facility. This ensures complete destruction and prevents environmental contamination.
References
Essential Safety and Logistical Information for Handling Acetaminophen-13C6
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of Acetaminophen-13C6, a stable isotope-labeled form of Acetaminophen. While this compound is not radioactive, it is crucial to handle it with care, following standard laboratory procedures for powdered chemicals to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, a combination of personal protective equipment and engineering controls is necessary to ensure the safety of laboratory personnel.
| Control Type | Recommended Equipment/Practice | Purpose |
| Engineering Controls | Chemical Fume Hood or Biological Safety Cabinet | To minimize inhalation of airborne particles when weighing or transferring the powder.[1] |
| Ventilated Balance Enclosure | An alternative to a fume hood for accurately weighing powders while maintaining containment.[1] | |
| Personal Protective Equipment (PPE) | Safety Goggles or Glasses | To protect eyes from dust particles. Must meet ANSI Z.87.1 standards.[2][3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[3][4] | |
| Lab Coat | To protect skin and clothing from contamination. Should be buttoned and have full-length sleeves.[2][5] | |
| Chemical-Resistant Gloves (e.g., Nitrile) | To prevent dermal contact. Gloves should be inspected before use and changed frequently, especially after contact with the substance.[2][3][5] | |
| Respiratory Protection | May be required if engineering controls are insufficient to control dust exposure. Use should be based on a risk assessment.[6] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step guidance outlines the best practices for working with this compound.
Experimental Workflow:
Step-by-Step Protocol:
-
Preparation :
-
Always wear the appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]
-
Conduct all manipulations of powdered this compound within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust.[1]
-
Cover the work surface with disposable bench paper to contain any potential spills.[8]
-
Ensure that a chemical spill kit is readily available.[7]
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Step-by-Step Disposal Guidance:
-
Unused Product :
-
Unused this compound should be disposed of as chemical waste.
-
Do not flush down the drain or dispose of in the regular trash.[10][11]
-
For small quantities, mixing the compound with an inert, non-combustible absorbent material can be a preliminary step before placing it in a designated chemical waste container.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be placed in a sealed bag and disposed of as chemical waste.
-
-
Waste Collection and Disposal :
-
Store all waste in clearly labeled, sealed containers.
-
Follow your institution's guidelines for chemical waste disposal, which typically involves collection by the Environmental Health and Safety (EHS) department for disposal at an approved facility.[12]
-
In the event of a spill, alert personnel in the area. For small spills, use an appropriate spill kit to absorb the material, then clean the area. For larger spills, evacuate the area and contact your institution's EHS department immediately.[6] Always refer to the specific Safety Data Sheet (SDS) for Acetaminophen for detailed information on hazards and emergency procedures.[10][13][14]
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. fishersci.com [fishersci.com]
- 11. pfizer.com [pfizer.com]
- 12. beaufort.tricare.mil [beaufort.tricare.mil]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. webs.anokaramsey.edu [webs.anokaramsey.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
